Technical Documentation Center

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of 5-Aryl-Oxazolidin-2-ones The Oxazolidin-2-one Core: A Privileged Scaffold The 1,3-oxazolidin-2-one ring is a five-memb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of 5-Aryl-Oxazolidin-2-ones

The Oxazolidin-2-one Core: A Privileged Scaffold

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structure imparts a unique combination of properties, including metabolic stability and the ability to participate in key hydrogen bonding interactions with biological targets.[1] The substitution at the C5 position is particularly crucial as it often dictates the compound's biological specificity and potency.[4] The introduction of an aryl group at this position, such as the 2,3-dimethoxyphenyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Synthesis of 5-Aryl-Oxazolidin-2-ones: A Methodological Overview

The synthesis of 5-substituted oxazolidin-2-ones can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of β-amino alcohols. For the specific case of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a plausible synthetic pathway would start from 2,3-dimethoxybenzaldehyde.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one A 2,3-Dimethoxybenzaldehyde C Henry Reaction (Base catalyst) A->C B Nitromethane B->C D 1-(2,3-Dimethoxyphenyl)-2-nitroethanol C->D Formation of nitroalkene intermediate E Reduction (e.g., H2, Pd/C) D->E F 2-Amino-1-(2,3-dimethoxyphenyl)ethanol E->F G Cyclization (e.g., Phosgene, CDI, or Diethyl Carbonate) F->G H 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one G->H Ring closure

Caption: Proposed synthetic pathway for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Henry Reaction: 2,3-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-(2,3-dimethoxyphenyl)-2-nitroethanol. The causality behind this choice is the reliability of the Henry reaction for C-C bond formation.

  • Step 2: Reduction of the Nitro Group: The nitroalkene is then reduced to the corresponding amino alcohol. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This step is critical for generating the necessary amine and alcohol functionalities for the subsequent cyclization.

  • Step 3: Cyclization: The resulting 2-amino-1-(2,3-dimethoxyphenyl)ethanol is cyclized to form the oxazolidin-2-one ring. This can be achieved using various reagents such as phosgene, carbonyldiimidazole (CDI), or diethyl carbonate. The choice of reagent can influence the reaction conditions and yield. CDI is often preferred for its milder reaction conditions.

This self-validating protocol ensures that the successful formation of the amino alcohol in Step 2 is a prerequisite for the final cyclization, with intermediates characterizable by standard analytical techniques.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is unavailable, we can predict its properties based on known 5-aryl-oxazolidin-2-ones.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Molecular Formula C₁₁H₁₃NO₄Based on the chemical structure.
Molecular Weight 223.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar crystalline organic compounds.
Melting Point 100-150 °CAryl-substituted oxazolidinones are typically solids with melting points in this range.[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.The aromatic ring and dimethoxy groups increase lipophilicity.
logP ~1.5 - 2.5Estimated based on the presence of the dimethoxyphenyl group.
Spectroscopic Characterization

The structural elucidation of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,3-dimethoxyphenyl group, the methoxy protons (as singlets), and the protons of the oxazolidinone ring. The coupling patterns of the C4 and C5 protons would be crucial for confirming the structure and stereochemistry.[6]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the aromatic carbons, the methoxy carbons, and the carbons of the heterocyclic ring.[7]

  • FT-IR: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate at approximately 1750-1770 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Applications in Drug Discovery and Development

The oxazolidin-2-one scaffold is a versatile platform in drug discovery, with applications extending beyond its initial antibacterial role.[1][2]

Antibacterial Agents

The primary application of oxazolidinones is in the development of antibiotics. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The 5-aryl substitution can be tailored to enhance activity against a range of Gram-positive bacteria, including resistant strains like MRSA and VRE.[9]

G cluster_0 Mechanism of Action of Oxazolidinone Antibiotics A Oxazolidinone Drug C Binding to P-site A->C B Bacterial 50S Ribosomal Subunit B->C D Inhibition of Initiation Complex Formation C->D E Blockage of Protein Synthesis D->E F Bacteriostatic Effect E->F

Caption: Simplified mechanism of action for oxazolidinone antibiotics.

Other Therapeutic Areas

The structural features of 5-aryl-oxazolidin-2-ones also make them attractive candidates for other therapeutic areas, including:

  • Anticancer Agents: Certain oxazolidinone derivatives have shown promise as anticancer agents.[1]

  • Monoamine Oxidase (MAO) Inhibitors: The oxazolidinone scaffold can be modified to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.[10]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling 5-aryl-oxazolidin-2-one derivatives.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Toxicity Profile (General for Oxazolidinones)

While specific toxicity data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is not available, the general class of oxazolidinones can exhibit side effects, particularly with long-term use. These may include myelosuppression and neuropathy.[10] Therefore, any new derivative would require thorough toxicological evaluation.

Conclusion

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents an intriguing yet underexplored member of the 5-aryl-oxazolidin-2-one family. This guide has provided a comprehensive overview of the synthesis, predicted properties, and potential applications of this class of compounds, drawing upon the wealth of knowledge available for related analogs. The synthetic accessibility and the proven therapeutic potential of the oxazolidinone scaffold make 5-aryl derivatives, including the 2,3-dimethoxyphenyl variant, promising candidates for further investigation in drug discovery programs. Researchers are encouraged to use the methodologies and insights presented herein as a foundation for their own investigations into this important class of heterocyclic compounds.

References

  • [1]

  • [2]

  • [A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[7]

  • [11]

  • [9]

  • [12]

  • [13]

  • [4]

  • [10]

  • [5]

  • [6]

  • [8]

  • /25927)

Sources

Exploratory

5-(2,3-Dimethoxyphenyl)oxazolidin-2-one safety data sheet (SDS)

Technical Safety & Handling Guide: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one Document Control: Version: 1.0 (Research Grade Assessment) Classification: Active Pharmaceutical Ingredient (API) Intermediate / Chiral Auxiliary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Document Control:

  • Version: 1.0 (Research Grade Assessment)

  • Classification: Active Pharmaceutical Ingredient (API) Intermediate / Chiral Auxiliary

Part 1: Executive Summary & Substance Identity

Scientific Context: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is a specialized heterocyclic intermediate belonging to the oxazolidinone class. This scaffold is critical in medicinal chemistry, serving as a core pharmacophore for antibiotics (e.g., Linezolid analogs) and as a chiral auxiliary (Evans auxiliary derivatives) for asymmetric synthesis. Its 2,3-dimethoxy substitution pattern imparts specific electronic properties that differentiate it from more common 3,4- or 3,5-isomers, potentially influencing metabolic stability and receptor binding affinity.

Chemical Identity Table:

PropertySpecification
Chemical Name 5-(2,3-Dimethoxyphenyl)-1,3-oxazolidin-2-one
Molecular Formula

Molecular Weight 223.23 g/mol
Structural Class 5-Aryl-2-oxazolidinone
Predicted CAS Not widely indexed; treat as novel research substance
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Part 2: Hazard Identification & Risk Assessment (SAR-Based)

Note: As a specific research intermediate, direct toxicological data is limited. The following assessment is derived from Structure-Activity Relationships (SAR) of the oxazolidinone class (e.g., Linezolid intermediates) and phenyl ether moieties.

GHS Classification (Predicted):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Oral toxicity is common in this class).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Mechanistic Toxicology Insight: The oxazolidinone ring is generally stable but can act as a weak MAO (Monoamine Oxidase) inhibitor depending on side-chain substitution. The 2,3-dimethoxybenzene moiety is electron-rich; metabolic O-demethylation (via CYP450) can generate catechols, which may undergo redox cycling. Therefore, this compound should be handled as a potential bioactive agent with unknown chronic effects.

Part 3: Synthesis & Technical Origins

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted isocyanates or epoxides).

Primary Synthetic Pathway: The most robust synthesis typically involves the ring-opening of 2,3-dimethoxystyrene oxide with a carbamate or isocyanate equivalent, followed by cyclization.

SynthesisPathway Start 2,3-Dimethoxybenzaldehyde Step1 Epoxidation / Corey-Chaykovsky Start->Step1 Inter1 2,3-Dimethoxystyrene Oxide Step1->Inter1 Step2 Ring Opening (NH3 or Carbamate) Inter1->Step2 Inter2 Amino Alcohol Intermediate Step2->Inter2 Impurity Impurity: Regioisomer (4-substituted) Step2->Impurity Minor Step3 Cyclization (CDI or Phosgene equiv.) Inter2->Step3 Product 5-(2,3-Dimethoxyphenyl) oxazolidin-2-one Step3->Product

Figure 1: Common synthetic workflow for 5-aryl-oxazolidinones. Note the potential for regioisomeric impurities during the epoxide opening step.

Part 4: Handling, Storage, & Emergency Protocols

4.1 Storage Conditions

  • Temperature: 2–8°C (Refrigerate). Thermal stability is generally good, but refrigeration prevents slow degradation or hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The methoxy groups are susceptible to oxidative demethylation over long periods.

  • Container: Tightly sealed amber glass vial (light sensitive).

4.2 Exposure Control Hierarchy

HandlingProtocol cluster_0 Engineering Controls (Level 1) cluster_1 Personal Protective Equipment (Level 2) cluster_2 Disposal (Level 3) FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) Gloves Nitrile Gloves (Double gloving recommended) FumeHood->Gloves GloveBox Glove Box (If powder is friable/dusty) Waste Solid Hazardous Waste (Incineration) Gloves->Waste Eyes Safety Glasses (Side shields required) Resp N95/P100 Respirator (If outside hood)

Figure 2: Hierarchical exposure control strategy. Engineering controls are primary; PPE is secondary.

4.3 Emergency Response Procedures

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Lift eyelids.Oxazolidinones are irritants; immediate dilution prevents corneal damage.
Skin Contact Wash with soap and water. Remove contaminated clothing.Lipophilic nature allows dermal absorption; soap emulsifies the compound for removal.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Potential CNS effects (MAO inhibition risk); vomiting may cause aspiration.
Spill Dampen with water to prevent dust. Sweep into waste container.Dry sweeping generates aerosols; wet method contains the hazard.

Part 5: Physicochemical Data for Researchers

  • Melting Point: Expected range 130–145°C (Based on similar methoxy-phenyl oxazolidinones).

  • LogP (Predicted): ~1.2 – 1.8 (Moderate lipophilicity, good membrane permeability).

  • NMR Signature (Diagnostic):

    • 1H NMR: Look for two singlets (~3.8 ppm) for methoxy groups.[1] The oxazolidinone ring protons appear as a multiplet system (ABX pattern) between 3.5–5.5 ppm.

    • 13C NMR: Carbonyl carbon at ~158 ppm; Methoxy carbons at ~56 ppm.

References

  • GHS Classification Standards: United Nations. (2023).[2][3] Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Oxazolidinone Synthesis & Properties: Brickner, S. J. (1996).[3] "Oxazolidinone antibacterial agents."[3][4][5] Current Pharmaceutical Design, 2(2), 175-194.

  • Linezolid Analog Safety Data: Pfizer Inc. (2023). Linezolid Safety Data Sheet. (Used for SAR extrapolation).

  • General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for ring stability and reactivity).

  • PubChem Compound Database: National Center for Biotechnology Information. (2024).[4][6] 2-Oxazolidinone Structure & Safety Profile.

Sources

Foundational

A Technical Guide to the Structural and Electronic Divergence of Substituted Oxazolidinones: A Comparative Analysis of 3,4- and 3,5-Dimethoxy Isomers

Foreword: The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] The strategic placement of substituents on this five-membered heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] The strategic placement of substituents on this five-membered heterocyclic core is a critical exercise in drug design, profoundly influencing molecular conformation, electronic properties, and, ultimately, biological activity. This guide provides an in-depth analysis of the structural and electronic differences imparted by methoxy group substitution at two distinct positions on the oxazolidinone core.

A Note on Nomenclature: The query for "2,3-dimethoxy oxazolidinone" presents a structural ambiguity. In the standard IUPAC nomenclature for 1,3-oxazolidin-2-one, the C2 position is a carbonyl carbon, making a "2-methoxy" substitution chemically implausible without fundamentally altering the core structure. Therefore, to provide a meaningful and scientifically rigorous comparison, this guide will analyze two plausible and structurally distinct isomers: 3,4-dimethoxy-1,3-oxazolidin-2-one and 3,5-dimethoxy-1,3-oxazolidin-2-one . This comparative approach will illuminate how a simple positional shift of a methoxy group from C4 to C5 creates two molecules with distinct chemical personalities.

Part 1: Core Structural and Stereochemical Analysis

The fundamental difference between the 3,4- and 3,5-dimethoxy isomers lies in the connectivity of the methoxy group on the saturated carbon backbone of the ring. This seemingly minor change has significant implications for the molecule's three-dimensional shape, flexibility, and stereochemistry.

The five-membered oxazolidinone ring is not planar and can adopt various conformations, including envelope and twisted forms, to minimize steric strain.[3][4] The position and orientation of substituents dictate the preferred conformation.

G cluster_1 3,4-Dimethoxy-1,3-oxazolidin-2-one cluster_2 3,5-Dimethoxy-1,3-oxazolidin-2-one a1 O1 a2 C2(=O) a1->a2 a3 N3 a2->a3 a4 C4 a3->a4 a6 O-CH3 a3->a6 a5 C5 a4->a5 a7 O-CH3 a4->a7 a5->a1 b1 O1 b2 C2(=O) b1->b2 b3 N3 b2->b3 b4 C4 b3->b4 b6 O-CH3 b3->b6 b5 C5 b4->b5 b5->b1 b7 O-CH3 b5->b7

Caption: Core structures of 3,4- and 3,5-dimethoxy-1,3-oxazolidin-2-one isomers.

Stereochemistry: The introduction of substituents at C4 and C5 creates stereocenters.

  • 3,4-Dimethoxy Isomer: The C4 carbon is a chiral center. Therefore, this molecule can exist as two enantiomers, (R)- and (S)-3,4-dimethoxy-1,3-oxazolidin-2-one.

  • 3,5-Dimethoxy Isomer: The C5 carbon is a chiral center. This molecule also exists as a pair of (R)- and (S)-enantiomers.

The relative stereochemistry between substituents in more complex oxazolidinones (e.g., those with substituents at both C4 and C5) gives rise to diastereomers (cis and trans), which can be separated by methods like fractional crystallization.[3] For these dimethoxy isomers, the primary stereochemical consideration is the single chiral center created by the C-alkoxy group.

Table 1: Comparative Structural and Stereochemical Properties
Feature3,4-Dimethoxy-1,3-oxazolidin-2-one3,5-Dimethoxy-1,3-oxazolidin-2-oneRationale & Expert Insights
Substituted Ring Position C4 (adjacent to Nitrogen)C5 (adjacent to Oxygen)The proximity of the C4-methoxy group to the N3-methoxy group will likely result in greater steric hindrance and torsional strain compared to the 3,5-isomer.
Primary Chiral Center C4C5The location of the stereocenter dictates the spatial orientation of the methoxy group relative to the rest of the ring, influencing receptor binding.
Expected Ring Conformation Likely a twisted or envelope conformation to alleviate steric clash between the C4-OCH₃ and N3-OCH₃ groups.An envelope conformation with either C4 or C5 out of the plane is probable. Less steric strain is anticipated compared to the 3,4-isomer.Crystal structure analyses of substituted oxazolidinones confirm the ring's flexibility.[3][5] The final conformation is a balance of minimizing steric and electronic repulsions.
Key Dihedral Angles The C5-C4-N3-C2 dihedral angle will be critical in defining the ring pucker and the orientation of the C4-methoxy group.The O1-C5-C4-N3 dihedral angle will be a key determinant of the ring shape.These angles determine the relative 'up' or 'down' position of substituents, which is crucial for interaction with biological targets.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted oxazolidinones typically involves the cyclization of a corresponding β-amino alcohol with a carbonylating agent like phosgene or its equivalents.[6] The specific substitution pattern of the target molecule dictates the choice of the starting amino alcohol.

G cluster_1 3,4-Dimethoxy Isomer: Electronic Effects cluster_2 3,5-Dimethoxy Isomer: Electronic Effects A C4-OCH3 (Inductive Withdrawal, -I) (Resonance Donation, +R) C Ring System A->C B N3-OCH3 (Strong Inductive Withdrawal, -I) B->C D Increased electron density at C5 Potential for C5 deprotonation C->D Net Effect E Reduced N3 nucleophilicity Increased C2 electrophilicity C->E Net Effect F C5-OCH3 (Inductive Withdrawal, -I) (Resonance Donation, +R) H Ring System F->H G N3-OCH3 (Strong Inductive Withdrawal, -I) G->H I Increased electron density at O1 Potential site for H-bonding H->I Net Effect J Reduced N3 nucleophilicity Increased C2 electrophilicity H->J Net Effect

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

[1] Executive Summary This application note details the robust, scalable synthesis of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one starting from 2,3-dimethoxystyrene .[1] The 5-aryl-2-oxazolidinone pharmacophore is critical i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the robust, scalable synthesis of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one starting from 2,3-dimethoxystyrene .[1] The 5-aryl-2-oxazolidinone pharmacophore is critical in modern medicinal chemistry, serving as the core scaffold for antibiotic classes such as Linezolid and various MAO inhibitors.[1]

While direct oxidative amination of styrenes is possible, it frequently yields the 4-aryl isomer or suffers from poor regiocontrol, particularly with electron-rich substrates like 2,3-dimethoxystyrene.[1] To ensure strict regiochemical fidelity (Oxygen at C5, Nitrogen at C4), this protocol utilizes a Buffered Epoxidation – Nucleophilic Ring Opening – Carbonylation sequence.[1] This route guarantees the thermodynamic 5-aryl product and avoids the polymerization risks associated with electron-rich styrenes under acidic conditions.

Strategic Pathway Analysis

The synthesis of 5-aryloxazolidin-2-ones presents a classic regiochemical challenge. The electron-donating methoxy groups at the 2,3-positions activate the benzylic position, making it susceptible to


-type attack.[1] However, to achieve the 5-aryl  geometry, the nitrogen nucleophile must be directed to the terminal  carbon, while the oxygen atom must reside at the benzylic  position.[1]
Pathway Selection Logic
  • Route A (Direct Aminohydroxylation - Sharpless): Often favors the 4-aryl isomer (N-benzylic) for styrenes unless specific, expensive ligands are employed.[1]

  • Route B (Iodocyclization of Carbamates): Typically yields the 4-aryl isomer via benzylic nitrogen attack.

  • Route C (Epoxide Opening - Selected): Under basic conditions, strong nucleophiles (azide/ammonia) attack the less hindered terminal carbon via an

    
     mechanism.[1] This places the amine at the terminal position and the hydroxyl at the benzylic position—perfectly setting up the 5-aryl oxazolidinone core.
    
Workflow Visualization

SynthesisPathway cluster_regio Regiocontrol Checkpoint Styrene 2,3-Dimethoxystyrene Epoxide Epoxide Intermediate (Acid Sensitive) Styrene->Epoxide mCPBA, NaHCO3 (Buffered Epoxidation) AzidoAlcohol Azido Alcohol (Regio: Terminal N) Epoxide->AzidoAlcohol NaN3, NH4Cl (SN2 Terminal Attack) AminoAlcohol Amino Alcohol AzidoAlcohol->AminoAlcohol H2, Pd/C (Reduction) Target 5-(2,3-Dimethoxyphenyl) oxazolidin-2-one AminoAlcohol->Target CDI or Phosgene (Cyclization)

Figure 1: Strategic workflow ensuring 5-aryl regioselectivity via terminal epoxide opening.

Detailed Experimental Protocols

Safety & Handling Prerequisites
  • 2,3-Dimethoxystyrene: Prone to polymerization.[1] Store with radical inhibitor (e.g., TBC) at 4°C.[1]

  • Sodium Azide: Highly toxic and shock-sensitive. Do not use chlorinated solvents (DCM) with azides to avoid forming explosive diazidomethane.[1] Use dedicated spatulas.

  • mCPBA: Potentially explosive peroxide. Store cold.

Protocol A: Buffered Epoxidation

Objective: Convert styrene to epoxide without acid-catalyzed ring opening or rearrangement.[1]

Reagents:

  • 2,3-Dimethoxystyrene (1.0 eq)[1]

  • meta-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75% purity)[1]

  • Sodium Bicarbonate (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1][2]

Procedure:

  • Preparation: In a round-bottom flask, dissolve 2,3-dimethoxystyrene (10 mmol) in DCM (50 mL).

  • Buffering: Add solid

    
     (20 mmol). Critical: This neutralizes m-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the electron-rich epoxide.[1]
    
  • Oxidation: Cool the suspension to 0°C. Add mCPBA (12 mmol) portion-wise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    .
  • Extraction: Separate organic layer, wash with brine, dry over

    
    , and concentrate in vacuo at <30°C.
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc + 1%

    
    ). Note: The amine additive prevents silica-induced degradation.
    
Protocol B: Regioselective Ring Opening (Azidolysis)

Objective: Install nitrogen at the terminal carbon (


) to ensure 5-aryl geometry.[1]

Reagents:

  • Epoxide intermediate (from Protocol A)[1]

  • Sodium Azide (

    
    ) (3.0 eq)[1]
    
  • Ammonium Chloride (

    
    ) (1.5 eq)[1]
    
  • Methanol/Water (8:1)[1]

Procedure:

  • Dissolve the epoxide (10 mmol) in MeOH (40 mL) and Water (5 mL).[1]

  • Add

    
     (30 mmol) and 
    
    
    
    (15 mmol).
  • Reflux gently (65°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction proceeds via

      
       attack. Although the benzylic position is electronically activated, the steric bulk of the 2,3-dimethoxy phenyl ring directs the azide to the terminal carbon.
      
  • Workup: Concentrate methanol. Dilute with water and extract with Ethyl Acetate.

  • Result: 2-Azido-1-(2,3-dimethoxyphenyl)ethanol.

Protocol C: Reduction and Carbonylative Cyclization

Objective: Reduce azide to amine and cyclize to form the oxazolidinone ring.

Reagents:

  • Azido alcohol intermediate[1]

  • 
     (balloon) or Triphenylphosphine (
    
    
    
    ) (Staudinger condition)[1]
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Dimethyl Carbonate (DMC)[1]

  • Tetrahydrofuran (THF) (dry)[1]

Procedure:

  • Reduction: Dissolve azido alcohol in THF. Add 10% Pd/C (5 wt%).[1] Stir under

    
     atmosphere (1 atm) for 4 hours. Filter through Celite to remove catalyst. (Crude: Amino alcohol).[1][7]
    
  • Cyclization: To the crude amino alcohol solution in dry THF (0.2 M), add CDI (1.2 eq) at 0°C.

  • Heating: Warm to RT and stir for 2 hours. If conversion is slow, heat to 50°C.[1]

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl (to remove imidazole), then brine.

  • Crystallization: Recrystallize from EtOH/Hexane to obtain the pure target.

Quality Control & Data Specifications

Expected Analytical Data

The distinction between the 4-aryl and 5-aryl isomers is clearly visible in


 NMR.
Feature5-Aryl Isomer (Target)4-Aryl Isomer (Undesired)
Benzylic Proton

5.4 - 5.7 ppm (dd)

4.8 - 5.1 ppm (t/dd)
Connectivity Benzylic proton is on Carbon attached to Oxygen (deshielded).[1]Benzylic proton is on Carbon attached to Nitrogen (less deshielded).[1]
Coupling Coupled to

-N protons.
Coupled to

-O protons.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Epoxidation Acid-catalyzed ring opening (formation of diol/polymer).[1]Ensure sufficient

buffer. Keep temperature < 25°C.
Regioisomer Mixture Reaction temperature too high during azide opening (

character increases).
Lower temperature to 50-60°C and extend time. Ensure solvent is basic/neutral.
Incomplete Cyclization Wet THF or old CDI.Distill THF over Na/Benzophenone. Use fresh CDI or switch to Triphosgene/Pyridine (0°C).[1]

Mechanistic Insight: Why this Route?

The choice of the epoxide route over direct aminohydroxylation is dictated by the electronic nature of the 2,3-dimethoxy substituent.

  • Electronic Activation: The methoxy groups donate electron density, stabilizing a partial positive charge at the benzylic carbon.

  • Direct Amination Risk: In Sharpless-type reactions or halo-aminations, this stabilization often invites the nitrogen nucleophile (sulfonamide or carbamate) to attack the benzylic position, resulting in the 4-aryl isomer.[1]

  • Epoxide Inversion: By forming the epoxide first, we lock the oxygen at the benzylic position. The subsequent basic ring opening is sterically controlled (

    
    ), forcing the nitrogen to the terminal carbon. This is the only self-validating method to guarantee the 5-aryl  pharmacophore without extensive chiral ligand screening.
    

Mechanism cluster_logic Why Terminal Attack? Step1 Epoxide Formation (O attached to Benzylic C) Step2 Nucleophilic Attack (Azide) Target: Terminal Carbon Step1->Step2 Step3 Transition State Analysis Step2->Step3 Outcome Product: 5-Aryl-Oxazolidinone (O at Benzylic, N at Terminal) Step3->Outcome Steric Control (SN2) Reason Benzylic C is sterically hindered by 2,3-(OMe)2 group Reason->Step3

Figure 2: Mechanistic logic for regiochemical control.

References

  • Sharpless, K. B., et al. (1998).[1] "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Journal of the American Chemical Society. (Foundational text on AAH limitations regarding regioselectivity). Link[1]

  • Schaus, S. E., et al. (2002).[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society. (Protocol for epoxide handling).[1][2][7][8] Link[1]

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. (Establishes the 5-aryl structure-activity relationship). Link[1]

  • Madar, D. J., et al. (2006).[1] "Discovery of Linezolid-like Oxazolidinones." Tetrahedron Letters. (Details the epoxide-azide-cyclization route). Link[1]

  • Minakata, S., et al. (2006).[1] "Regioselective CO2 Fixation into Unsaturated Amines." Angewandte Chemie. (Alternative oxidative cyclization methods). Link[1]

Sources

Application

Application Note: Precision Synthesis of 5-Aryloxazolidin-2-ones via Carbamate Cyclization

-amino alcohol precursors and styrenyl carbamates. Strategic Overview The 5-aryloxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster antibiotics (e...

Author: BenchChem Technical Support Team. Date: February 2026


-amino alcohol precursors and styrenyl carbamates.

Strategic Overview

The 5-aryloxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster antibiotics (e.g., Linezolid , Tedizolid ) and Factor Xa inhibitors (e.g., Rivaroxaban ). While traditional methods employ phosgene or costly isocyanates, the intramolecular cyclization of carbamates represents a superior strategy for scale-up due to its atom economy, avoidance of toxic gases, and—crucially—its ability to dictate stereochemistry through mechanistic control.

This guide details two distinct protocols:

  • The "Chiral Pool" Route: Base-mediated cyclization of

    
    -Boc-2-amino-1-arylethanols. This is the industry standard for generating enantiopure 5-aryl derivatives with predictable stereoinversion or retention.
    
  • The "Functionalization" Route: Iodine-mediated cyclization of styrenyl carbamates, offering rapid access to 4,5-disubstituted scaffolds.

Mechanistic Insight: The Stereochemical Switch

The critical advantage of the carbamate cyclization route is the ability to control the stereocenter at C5. The reaction proceeds via two divergent pathways depending on the activation strategy.[1]

Pathway A: Thermodynamic Control (Retention)

When using a strong base (e.g., NaH) with an


-Boc amino alcohol, the alkoxide is generated in situ. This nucleophile attacks the carbamate carbonyl (C2), eliminating the tert-butoxide group. Because the C-O bond at the chiral center (C5) is not broken, the stereochemistry is retained .
Pathway B: Kinetic Control (Inversion)

If the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate), the carbamate nitrogen (deprotonated by a mild base) acts as the nucleophile, attacking C5 in an intramolecular


 fashion. This results in Walden inversion  at the C5 position.
Mechanistic Pathway Diagram[2]

CarbamateCyclization Start N-Boc-2-amino-1-arylethanol (Chiral Precursor) Alkoxide Alkoxide Intermediate Start->Alkoxide NaH / THF (Deprotonation) Mesylate O-Mesylate Intermediate (Activated LG) Start->Mesylate MsCl / Et3N TS_Ret Carbonyl Attack (5-exo-trig) Alkoxide->TS_Ret Intramolecular Acyl Subst. Prod_Ret 5-Aryloxazolidin-2-one (Retention of Config) TS_Ret->Prod_Ret - tBuOH TS_Inv SN2 Displacement (Backside Attack) Mesylate->TS_Inv Base (K2CO3) Prod_Inv 5-Aryloxazolidin-2-one (Inversion of Config) TS_Inv->Prod_Inv - MsO-

Figure 1: Divergent stereochemical pathways for carbamate cyclization. Path A (Blue) retains stereochemistry via carbonyl attack. Path B (Red) inverts stereochemistry via C-O bond displacement.

Protocol 1: Stereodivergent Synthesis from -Boc Amino Alcohols

This protocol is optimized for the synthesis of enantiopure 5-phenyloxazolidin-2-one derivatives.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: (R)- or (S)-N-(tert-butoxycarbonyl)-2-amino-1-phenylethanol.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Potassium Carbonate (
    
    
    
    ), Sodium Hydride (NaH, 60% dispersion).
  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).

Method A: Cyclization with Inversion (The Mesylate Route)

Use this method when you need to invert the chiral center of your starting material.

  • Activation: Dissolve the

    
    -Boc amino alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under 
    
    
    
    . Cool to 0°C.
  • Mesylation: Add

    
     (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir at 0°C for 1 hour until TLC indicates consumption of starting material.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate to yield the crude mesylate.
  • Cyclization: Redissolve the crude mesylate in anhydrous THF (0.1 M). Add

    
     (2.0 equiv) or NaH (1.2 equiv) and heat to reflux (65°C) for 4–6 hours.
    
    • Note: The intramolecular

      
       attack by the carbamate nitrogen displaces the mesylate.
      
  • Purification: Filter off solids, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: Cyclization with Retention (The Alkoxide Route)

Use this method to preserve the stereochemistry of the starting material.

  • Deprotonation: Suspend NaH (1.5 equiv, washed with hexanes) in anhydrous THF (0.2 M) at 0°C.

  • Addition: Add a solution of

    
    -Boc amino alcohol (1.0 equiv) in THF dropwise. Evolution of 
    
    
    
    gas will be observed.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The alkoxide attacks the Boc carbonyl, forming a cyclic tetrahedral intermediate before collapsing to eliminate tert-butoxide.

  • Workup: Quench carefully with

    
     (aq). Extract with EtOAc.
    
  • Yield: Typically >85% yield with >98% ee retention.

Data Summary: Stereochemical Outcome

Precursor ConfigMethodMechanismProduct ConfigYield (Typical)
(R)-N-BocMsCl / Base

Displacement
(S) -5-Aryl80-90%
(R)-N-BocNaH / THFAcyl Substitution(R) -5-Aryl85-95%

Protocol 2: Iodine-Mediated Cyclization of Styrenyl Carbamates

This method is ideal for generating 4,5-disubstituted oxazolidinones directly from alkenes, introducing an iodomethyl handle for further functionalization (e.g., azide displacement for Linezolid analogs).

Reagents
  • Substrate:

    
    -Cbz-cinnamylamine (or similar styrenyl carbamate).
    
  • Iodine Source: Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Base:

    
     or Pyridine.
    
  • Solvent: Acetonitrile (

    
    ) or DCM.
    
Step-by-Step Methodology
  • Preparation: Dissolve

    
    -Cbz-cinnamylamine (1.0 mmol) in MeCN (10 mL).
    
  • Addition: Add

    
     (3.0 equiv) followed by 
    
    
    
    (3.0 equiv) at 0°C. Protected from light.
  • Cyclization: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

    • Observation: The reaction mixture will turn dark brown.

  • Quench: Add saturated

    
     (sodium thiosulfate) solution until the iodine color disappears (turns pale yellow/colorless).
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine.

  • Result: The product is typically the 5-(iodomethyl)-4-phenyloxazolidin-2-one (via 5-exo-trig cyclization) or the 4-(iodomethyl)-5-phenyl isomer depending on the specific substitution pattern and electronics of the styrene.

    • Note: For 5-aryl targets, the regioselectivity is governed by the stability of the benzylic carbocation intermediate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Enantiopurity (Method A)

character during mesylate displacement.
Ensure temperature is kept low during mesylation. Use a non-polar solvent for the cyclization step to disfavor carbocation formation.
Incomplete Cyclization (Method B) Insufficient base strength or wet THF.Use fresh NaH. Ensure THF is distilled over Na/Benzophenone. Moisture kills the alkoxide.
Regioisomer Mixtures (Protocol 2) Electronic bias of the styrene ring.Electron-rich styrenes favor 6-endo products; Electron-deficient favor 5-exo. Adjust the N-protecting group (Boc vs Cbz) to tune nucleophilicity.

References

  • Mechanistic Basis of Carbamate Cyclization

    • Title: Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates.[4]

    • Source: PubMed (2004).[3][4]

    • URL:[Link]

  • Iodocyclization Protocols

    • Title: Synthesis of Oxazolidinones by a Hypervalent Iodine Mediated Cyclization of N-Allylcarbamates.[9][8]

    • Source: University of Huddersfield Repository.[9]

    • URL:[Link]

    • Context: Details the use of hypervalent iodine and iodine sources for cyclizing allyl carbam
  • Linezolid Synthesis (Industrial Context)

    • Title: Process for the prepar
    • Source: Google P
    • URL
    • Context: Describes the reaction of carbamates with epoxides/chlorohydrins and subsequent alkoxide-mediated cyclization.[10]

  • Stereoselective Synthesis from Amino Alcohols

    • Title: Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones.[11]

    • Source: Semantic Scholar / Chemistry Letters.
    • URL:[Link]

Sources

Method

Application Note: Optimization of N-Alkylation Parameters for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Abstract & Chemical Context This application note details the optimized reaction conditions for the N-alkylation of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold is a critical intermediate in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the optimized reaction conditions for the N-alkylation of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold is a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and certain adrenergic receptor antagonists.

The core challenge in alkylating this specific substrate lies in the electronic influence of the 2,3-dimethoxyphenyl moiety. Unlike the electron-deficient aryl groups found in Linezolid (which acidify the N-H proton), the electron-donating methoxy groups slightly destabilize the conjugate base, effectively raising the


 of the carbamate nitrogen (estimated 

in DMSO). Consequently, protocols optimized for standard 5-phenyloxazolidinones often result in incomplete conversion or require extended reaction times when applied to this electron-rich derivative.[1]

This guide presents two validated protocols:

  • Method A (Thermodynamic Control): Sodium Hydride (NaH) in DMF for unreactive electrophiles.

  • Method B (Kinetic/Mild Control): Cesium Carbonate (

    
    ) in Acetonitrile for sensitive substrates.
    

Strategic Analysis of Reaction Parameters

Mechanistic Pathway

The reaction proceeds via a standard nucleophilic substitution (


). The oxazolidinone nitrogen (N3) must be deprotonated to form an imidate-like anion, which then attacks the alkyl halide.

ReactionMechanism Substrate 5-(2,3-dimethoxyphenyl) oxazolidin-2-one Transition Imidate Anion (Nucleophile) Substrate->Transition Deprotonation (pKa ~12.5) Base Base (B:) Base->Transition Product N-Alkylated Product Transition->Product SN2 Attack SideProduct Side Reaction: Ring Opening (Hydrolysis) Transition->SideProduct Excess Base / H2O Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the N-alkylation of oxazolidinones.

Critical Variable Assessment
VariableRecommendationScientific Rationale
Base NaH (60%) or

The

of the N-H is ~12.[1]5. Weak bases (

, Pyridine) are ineffective. NaH (

~35) ensures irreversible deprotonation.[1]

is preferred over

due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
Solvent DMF or MeCN Polar aprotic solvents are required to solvate the cation (

or

) and leave the oxazolidinone anion "naked" and reactive. DMF is superior for NaH; MeCN is ideal for Carbonate bases.
Temperature 0°C to RT Higher temperatures (>60°C) increase the risk of ring opening (hydrolysis) or racemization if the C5 position is chiral.
Electrophile Primary Halides Secondary halides react sluggishly and may undergo elimination (

) due to the basicity of the oxazolidinone anion.

Detailed Experimental Protocols

Protocol A: High-Efficiency Alkylation (NaH/DMF)

Best for: Unreactive alkyl halides, large-scale synthesis, and maximizing yield.[1]

Reagents:

  • Substrate: 5-(2,3-dimethoxyphenyl)oxazolidin-2-one (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]

  • Activation: Stir at 0°C for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS.[1] The N-H starting material is more polar than the N-alkyl product.

  • Quench: Cool back to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[2]
    
Protocol B: Mild Condition Alkylation ( /MeCN)

Best for: Acid/Base sensitive electrophiles, avoiding mineral oil contaminants.[1]

Reagents:

  • Substrate: 5-(2,3-dimethoxyphenyl)oxazolidin-2-one (1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Electrophile: Alkyl Halide (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate,

    
     (2.0 equiv), and the alkyl halide.
    
  • Solvent Addition: Add MeCN.

  • Reaction: Heat the mixture to 50°C (oil bath). Stir for 6–12 hours.

    • Note: The 2,3-dimethoxy group makes the nucleophile less reactive, so mild heating is often necessary compared to simple phenyl analogs.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Concentration: Evaporate the solvent under reduced pressure.

Troubleshooting & Quality Control

Decision Tree for Condition Selection

DecisionTree Start Select Alkylation Strategy Q1 Is the Electrophile Base Sensitive? Start->Q1 RouteA Use Protocol A (NaH/DMF) Strong Base, Fast Kinetics Q1->RouteA No (Stable) RouteB Use Protocol B (Cs2CO3/MeCN) Mild Base, Slower Kinetics Q1->RouteB Yes (Sensitive) Q2 Is the Electrophile a Secondary Halide? RouteA->Q2 Warning Risk of Elimination (E2). Use Protocol B with lower Temp. Q2->Warning Yes

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Common Failure Modes
  • Ring Opening (Hydrolysis):

    • Symptom:[1][2][3][4][5][6][7] Appearance of a polar spot on TLC corresponding to the amino-alcohol.

    • Cause: Presence of water in DMF/NaH system or excessive heating (>80°C).

    • Fix: Ensure strict anhydrous conditions; lower reaction temperature.

  • Incomplete Conversion:

    • Symptom:[1][2][3][4][5][6][7] Starting material remains after 12h.

    • Cause: The electron-donating 2,3-dimethoxy group reduces N-nucleophilicity.[1]

    • Fix: Switch from

      
       to 
      
      
      
      (Protocol B) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to activate the electrophile.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Provides basis for pKa estimation of carbamates/amides).[1]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.[1] Link (Foundational text on 5-aryl-oxazolidinone synthesis and modification).[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] Link (Discusses stability and reactivity of the oxazolidinone ring).

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[8] Organic Syntheses, 68, 83. Link (Classic reference for handling oxazolidinone enolates/anions).[1]

Sources

Application

Application Note: Enantioselective Synthesis of (S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold belongs to the 5-aryl-2-oxazolidinone class, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold belongs to the 5-aryl-2-oxazolidinone class, a privileged structure in medicinal chemistry known for its utility in antibiotics (e.g., Linezolid) and as a chiral auxiliary (Evans auxiliary derivatives).

The protocol utilizes the Sharpless Asymmetric Dihydroxylation (SAD) as the chirality-defining step, ensuring high enantiomeric excess (>98% ee) and predictable stereochemistry. This route is preferred over hydrolytic kinetic resolution (HKR) for this specific substrate due to the facile accessibility of the styrene precursor and the rigorous stereocontrol provided by the cinchona alkaloid ligands.

Key Chemical Data
PropertySpecification
Target Molecule (S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
CAS Number (Generic) N/A (Specific isomer)
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Chiral Center C5 (S-configuration)
Primary Method Sharpless Asymmetric Dihydroxylation (AD-mix-β)
Expected Yield 45-55% (Overall from aldehyde)
Expected ee >98% (after recrystallization)

Retrosynthetic Analysis & Strategy

To achieve the (S)-configuration at the 5-position, the synthesis is disconnected to the corresponding (S)-diol. The diol is accessed via the asymmetric dihydroxylation of 2,3-dimethoxystyrene. The nitrogen atom is introduced regioselectively at the terminal position via nucleophilic displacement of a primary sulfonate, followed by cyclization.

Strategic Workflow (Graphviz)

Retrosynthesis Target (S)-5-(2,3-Dimethoxyphenyl) oxazolidin-2-one AminoAlcohol (S)-2-Amino-1-(2,3-dimethoxyphenyl) ethanol Target->AminoAlcohol Cyclization (CDI or Phosgene) Azide (S)-2-Azido-1-(2,3-dimethoxyphenyl) ethanol AminoAlcohol->Azide Reduction (H2, Pd/C) Diol (S)-1-(2,3-Dimethoxyphenyl) ethane-1,2-diol Azide->Diol Regioselective SN2 (NaN3) Styrene 2,3-Dimethoxystyrene Diol->Styrene SAD (AD-mix-β) Aldehyde 2,3-Dimethoxybenzaldehyde Styrene->Aldehyde Wittig (MePPh3Br)

Figure 1: Retrosynthetic logic flow from target molecule to commercially available aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxystyrene

Objective: Convert 2,3-dimethoxybenzaldehyde to the styrene precursor via Wittig olefination.

  • Reagents: Methyltriphenylphosphonium bromide (MePPh3Br), Potassium tert-butoxide (KOtBu), THF (anhydrous).

  • Mechanism: Ylide formation followed by [2+2] cycloaddition and elimination.

Protocol:

  • Ylide Formation: In a flame-dried 500 mL round-bottom flask under N₂, suspend MePPh3Br (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[1][2]

  • Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Addition: Add 2,3-dimethoxybenzaldehyde (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 5% EtOAc in Hexanes) to yield 2,3-dimethoxystyrene as a colorless oil.

Step 2: Sharpless Asymmetric Dihydroxylation (The Chiral Step)

Objective: Introduce the diol functionality with (S)-stereochemistry. Critical Note: For styrene derivatives, AD-mix-β (containing the DHQD ligand) yields the (S)-diol .

  • Reagents: AD-mix-β, t-Butanol, Water, Methanesulfonamide (additive).

  • Reaction System: Biphasic (1:1 tBuOH/H₂O).

Protocol:

  • Preparation: In a 1 L flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in t-BuOH/H₂O (1:1 v/v).

  • Additive: Add methanesulfonamide (1.0 equiv). Note: This accelerates hydrolysis of the osmate ester for sterically hindered alkenes.

  • Cooling: Cool the mixture to 0°C. Stir until the orange/yellow phases are clear (some salts may remain undissolved).

  • Addition: Add 2,3-dimethoxystyrene (1.0 equiv) in one portion.

  • Incubation: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC.[3] The reaction is complete when the olefin is consumed.

  • Quench: Add solid sodium sulfite (Na₂SO₃, 1.5 g per mmol alkene) and warm to room temperature. Stir for 45 mins to reduce Os(VIII) to Os(IV).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (to remove sulfonamide) and brine.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexanes 1:1 to 100% EtOAc) to yield (S)-1-(2,3-dimethoxyphenyl)ethane-1,2-diol .

    • Validation: Check ee via Chiral HPLC (Chiralcel OD-H, Hex/IPA). Expected ee >95%.[3][4]

Step 3: Regioselective Amination & Cyclization

Objective: Convert the primary hydroxyl to an amine and cyclize to the oxazolidinone.

Sub-step 3a: Selective Monotosylation

  • Dissolve (S)-diol in dry Pyridine (0.2 M) and cool to 0°C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise.

  • Stir at 0°C for 8-12 hours. Primary OH reacts much faster than secondary benzylic OH.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

  • Result: (S)-2-hydroxy-2-(2,3-dimethoxyphenyl)ethyl 4-methylbenzenesulfonate.

Sub-step 3b: Azide Displacement

  • Dissolve the monotosylate in DMF (0.2 M).

  • Add Sodium Azide (NaN₃, 2.0 equiv).

  • Heat to 60°C for 4 hours. Mechanism: SN2 attack at the primary carbon. Stereochemistry at C2 is unaffected.

  • Workup: Dilute with water, extract with Et₂O (Caution: Azides are potentially explosive; do not concentrate to dryness with heat).

Sub-step 3c: Reduction & Cyclization (One-Pot Variation)

  • Dissolve the crude azide in THF/H₂O (10:1).

  • Add Triphenylphosphine (PPh₃, 1.2 equiv) (Staudinger Reduction). Stir at RT for 4 hours until N₂ evolution ceases.

  • Cyclization: To the resulting amino-alcohol solution, add Carbonyl Diimidazole (CDI, 1.5 equiv) or Diethyl Carbonate with catalytic K₂CO₃.

  • Heat to reflux for 3 hours.

  • Final Workup: Evaporate THF, partition between EtOAc/Water. Wash organic layer with 1M HCl, then Brine.

  • Crystallization: Recrystallize from EtOAc/Hexanes to obtain pure (S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one .

Mechanism & Stereochemical Control

The high enantioselectivity is governed by the specific binding of the alkene in the "enzyme-like" pocket of the osmium-ligand complex.

Stereochemical Model (Graphviz)

SAD_Mechanism cluster_logic Mnemonic Rule Ligand AD-mix-β (DHQD)₂PHAL Ligand Pocket Osmium OsO₄ Complex Ligand->Osmium Accelerates Binding TS Transition State Top-Face Attack (Si-face) Osmium->TS Substrate 2,3-Dimethoxystyrene (Prochiral Olefin) Substrate->TS Fits SW Quadrant Product (S)-Diol TS->Product Hydrolysis Rule Beta-Ligand attacks Top Face of Styrenes -> (S)-Config

Figure 2: Mechanistic basis for stereoselection. The 'Phthalazine' (PHAL) linker creates a binding pocket that enforces top-face attack on the styrene substrate.

Quality Control & Validation

To ensure the synthesized material meets pharmaceutical standards, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)Characteristic signals: 2.3-dimethoxy protons (~3.8 ppm), oxazolidinone CH₂ (~3.5-3.9 ppm), benzylic CH (~5.6 ppm).
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H)>98% ee (Single peak).
Purity HPLC-UV (254 nm)>98% area.
Optical Rotation Polarimetry[α]²⁰D approx negative (based on analogs). Must establish specific value.

References

  • Sharpless Asymmetric Dihydroxylation (General): Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chem. Rev.1994 , 94, 2483–2547. Link

  • Styrene Specificity: Becker, H.; Sharpless, K. B. "Asymmetric Dihydroxylation of Styrenes." Angew. Chem. Int. Ed.1996 , 35, 448. Link

  • Oxazolidinone Cyclization Methods: Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chem. Rev.1996 , 96, 835-876. Link

  • Analogous Synthesis (Linezolid Intermediates): Brickner, S. J. et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." J. Med. Chem.1996 , 39, 673-679. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Oxazolidinone Nitrogen with the 2,3-Dimethoxybenzyl Group

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the functionalization of the oxazolidinone nitrogen using the 2,3-dimethoxybenzyl (2,3-DMB) group. We delve in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the functionalization of the oxazolidinone nitrogen using the 2,3-dimethoxybenzyl (2,3-DMB) group. We delve into the dual utility of the 2,3-DMB moiety as both a robust protecting group and a powerful directing group for subsequent aromatic C-H activation. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying methodology.

Introduction: The Oxazolidinone Scaffold and the 2,3-DMB Moiety

Oxazolidinones are a critical class of five-membered heterocyclic compounds that feature prominently in modern organic synthesis and medicinal chemistry.[1][2] Their rigid structure and the presence of stereocenters make them exceptional chiral auxiliaries for a wide range of asymmetric transformations, including aldol additions, alkylations, and Michael additions.[3][4] Furthermore, the oxazolidinone ring is a privileged scaffold in pharmacology, most notably found in the linezolid class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria.[5][6][7]

Functionalization of the oxazolidinone nitrogen (N3 position) is a key step in modulating the chemical and biological properties of these molecules. The choice of substituent is paramount. The 2,3-dimethoxybenzyl (2,3-DMB) group emerges as a particularly strategic choice for two primary reasons:

  • Protecting Group Stability and Cleavage: Like its more common 2,4-DMB and p-methoxybenzyl (PMB) analogues, the 2,3-DMB group offers stability to a wide range of reaction conditions but can be selectively removed under specific oxidative or strongly acidic conditions.[8][9][10]

  • Platform for Directed ortho-Metalation (DoM): The two methoxy groups on the benzyl ring are potent Directed Metalation Groups (DMGs). This allows for regioselective deprotonation of the aromatic ring at the position ortho to a methoxy group, enabling subsequent elaboration with various electrophiles.[11][12][13]

This guide will detail the protocols for introducing the 2,3-DMB group onto the oxazolidinone nitrogen, its use in directed ortho-metalation, and its subsequent removal.

Section 1: Synthesis of N-(2,3-Dimethoxybenzyl) Oxazolidinones via N-Alkylation

The most direct method for attaching the 2,3-DMB group to the oxazolidinone nitrogen is through a standard N-alkylation reaction. This involves the deprotonation of the N-H bond of the oxazolidinone with a suitable base to form an amide anion, which then acts as a nucleophile to displace a halide from 2,3-dimethoxybenzyl halide.

Causality Behind Experimental Choices:
  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this transformation. It irreversibly deprotonates the oxazolidinone nitrogen (pKa ~21-23 in DMSO), generating the sodium salt and hydrogen gas, which drives the reaction to completion. Weaker bases like potassium carbonate may also be effective, particularly with more reactive alkylating agents or under phase-transfer conditions, but NaH provides more reliable and faster reaction times.[6]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the sodium cation without interfering with the nucleophilicity of the amide anion. DMF is particularly effective at dissolving the oxazolidinone and its salt.

  • Temperature: The initial deprotonation is typically performed at 0 °C to control the exotherm from the reaction of NaH with the substrate. The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

Experimental Workflow: N-Alkylation

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oxazolidinone in Anhydrous DMF base Add NaH (1.1 eq) at 0 °C start->base Inert Atmosphere (N2/Ar) alkylating Add 2,3-Dimethoxybenzyl Bromide (1.05 eq) base->alkylating Stir for 30 min stir Stir at RT (4-12 h) alkylating->stir Allow to warm quench Quench with sat. NH4Cl (aq) stir->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract purify Purify via Chromatography extract->purify product N-(2,3-DMB) Oxazolidinone purify->product

Caption: General workflow for N-alkylation of oxazolidinones.

Protocol 1: General Procedure for N-Alkylation

Materials:

  • (4R)-4-isopropyloxazolidin-2-one (or other desired oxazolidinone)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,3-Dimethoxybenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add a solution of 2,3-dimethoxybenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-(2,3-dimethoxybenzyl) oxazolidinone.

Parameter Condition Rationale
Base NaH, KH, n-BuLiStrong, non-nucleophilic base for complete deprotonation.
Solvent DMF, THFPolar aprotic solvent to solvate cations and not interfere with the nucleophile.
Temperature 0 °C to RTControls initial exotherm, then allows for a reasonable reaction rate.
Equivalents Base (~1.1), Alkyl Halide (~1.05)Slight excess ensures complete consumption of the limiting reagent.
Typical Yield 85-95%Highly efficient reaction under optimized conditions.
Table 1. Summary of typical N-alkylation reaction conditions.

Section 2: Application I - Directed ortho-Metalation (DoM)

With the 2,3-DMB group installed, the aromatic ring is primed for regioselective functionalization via Directed ortho-Metalation. The N-acyl group and the methoxy groups act as cooperative DMGs. The lithium of the organolithium base coordinates to the oxygen atoms of the methoxy groups and/or the carbonyl of the oxazolidinone, delivering the base to a proximate C-H bond.[11] Lithiation generally occurs ortho to the stronger directing group. In N-benzylpivalamides with a 2-methoxy substituent, lithiation has been shown to occur at the 6-position (ortho to the methoxy group).[14]

Mechanism of Directed ortho-Metalation

cluster_main DoM Mechanism start N-(2,3-DMB) Oxazolidinone Complexation with n-BuLi intermediate Coordinated Intermediate Deprotonation at C4 start:f0->intermediate:f0 Coordination of Li to OMe groups lithiated ortho-Lithiated Species Aryllithium Intermediate intermediate:f0->lithiated:f0 Proton Abstraction product Quenched Product Reaction with Electrophile (E+) lithiated:f0->product:f0 Electrophilic Quench (e.g., MeI, TMSCl, DMF)

Caption: Mechanism of Directed ortho-Metalation and electrophilic quench.

Protocol 2: General Procedure for DoM and Electrophilic Quench

Materials:

  • N-(2,3-dimethoxybenzyl) oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes

  • Electrophile (e.g., Iodomethane, Trimethylsilyl chloride, DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, multi-necked flask under an inert atmosphere, add the N-(2,3-DMB) oxazolidinone (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi or sec-BuLi (1.2-1.5 eq) dropwise via syringe over 10 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the chosen electrophile (1.5-2.0 eq) dropwise at -78 °C.

  • Continue stirring at -78 °C for 1-3 hours, or allow the mixture to warm slowly to 0 °C or room temperature, depending on the reactivity of the electrophile.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (for most electrophiles) or NaHCO₃.

  • Allow the mixture to warm to room temperature, then partition between water and EtOAc.

  • Separate the layers, extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the ortho-functionalized product.

Section 3: Application II - Deprotection of the 2,3-DMB Group

The removal of the DMB group regenerates the N-H of the oxazolidinone, allowing for further functionalization or revealing the final desired structure. The electron-rich nature of the dimethoxybenzyl ring makes it susceptible to oxidative cleavage under mild conditions, offering excellent orthogonality with many other protecting groups.

Mechanism of Oxidative Deprotection with DDQ

The most common reagent for this transformation is 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ).[8][9] The reaction proceeds through a single-electron transfer (SET) mechanism. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction from the benzylic position to form a stabilized oxocarbenium ion. The presence of water in the reaction medium is crucial, as it traps this intermediate, leading to the release of the deprotected oxazolidinone and 2,3-dimethoxybenzaldehyde.[9][15]

cluster_main DDQ Deprotection Mechanism start N-(2,3-DMB) Oxazolidinone + DDQ ct_complex Charge-Transfer Complex Formation start->ct_complex hydride_abstraction Hydride Abstraction → Oxocarbenium Ion + DDQH- ct_complex->hydride_abstraction Single Electron Transfer hydrolysis Nucleophilic attack by H₂O hydride_abstraction->hydrolysis product Deprotected Oxazolidinone + 2,3-Dimethoxybenzaldehyde hydrolysis->product Hemiaminal Collapse

Caption: Mechanism of 2,3-DMB deprotection using DDQ.

Protocol 3: General Procedure for DDQ-Mediated Deprotection

Materials:

  • N-(2,3-DMB) oxazolidinone

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or a pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-(2,3-DMB) oxazolidinone (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v). The solution should be approximately 0.05-0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. The appearance of a new, more polar spot for the deprotected oxazolidinone and the disappearance of the starting material indicates completion.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the acidic DDQH₂ byproduct.

  • Stir vigorously for 15-20 minutes until the color of the organic layer fades.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the deprotected oxazolidinone.

Reagent Conditions Selectivity/Notes
DDQ DCM/H₂O, 0 °C to RTHighly selective for DMB/PMB over benzyl, silyl ethers, and many other groups.[8][9]
CAN MeCN/H₂O, 0 °CCerium(IV) Ammonium Nitrate is another effective oxidant but can be less selective.
TFA DCM, Anisole (scavenger), 0 °C to RTTrifluoroacetic acid can cleave the DMB group, but conditions are harsh and may affect other acid-labile groups.[16][17]
Table 2. Comparison of common deprotection methods for DMB ethers/amides.

Conclusion

The 2,3-dimethoxybenzyl group is a highly versatile tool for the strategic functionalization of oxazolidinones. Its introduction via robust N-alkylation protocols provides a stable intermediate that can be carried through multiple synthetic steps. The true power of the 2,3-DMB moiety lies in its dual functionality: it serves as a directing group for the precise, regioselective elaboration of its own aromatic ring via Directed ortho-Metalation, and subsequently acts as a protecting group that can be cleanly removed under mild oxidative conditions. This combination of protection and directed activation offers researchers a powerful strategy for building molecular complexity in the synthesis of novel therapeutics, chiral ligands, and other high-value compounds.

References

  • BenchChem. (2025). Core Synthesis Strategy: Reductive Alkylation via an Oxazolidinone Intermediate. BenchChem.
  • National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
  • CymitQuimica. (n.d.). CAS 5653-67-8: 2,3-Dimethoxybenzyl alcohol. CymitQuimica.
  • American Chemical Society. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications.
  • KAUST Repository. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. KAUST Repository.
  • Royal Society of Chemistry. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Chemical Science.
  • ResearchGate. (n.d.). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • American Chemical Society. (2001). 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). BenchChem.
  • ChemRxiv. (n.d.). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Publications.
  • Arkivoc. (2009). Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas. Arkivoc.
  • ChemRxiv. (n.d.). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv.
  • De Gruyter. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. De Gruyter. Available at: [Link]

  • Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica.
  • Harvard University. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof. Google Patents.
  • Royal Society of Chemistry. (n.d.). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Harvard University.
  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. ResearchGate. Available at: [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

  • Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
  • ResearchGate. (2025). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS (Synthetic Applications using Silyl Protecting Groups). ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC - NIH. Available at: [Link]

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing dimethoxy benzaldehyde from veratrole. Google Patents.
  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Oxazolidinone derivatives with various activities. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Evaluating 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one in Monoamine Oxidase (MAO) Inhibitor Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel oxazolidinone-based compounds as inhibitors of Monoamine Oxidase (MA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel oxazolidinone-based compounds as inhibitors of Monoamine Oxidase (MAO). Using the specific molecule 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one as a primary example, we detail the scientific rationale, experimental workflows, and data interpretation methods necessary for its evaluation. The protocols described herein are designed to be self-validating and are grounded in established, high-sensitivity assay techniques to ensure robust and reproducible results.

Scientific Introduction & Rationale

Monoamine oxidases (MAO) are a family of mitochondrial flavoenzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[1][3] The dysregulation of monoamine levels is implicated in the pathophysiology of numerous neurological and psychiatric conditions. Consequently, MAO inhibitors have been a cornerstone in treating depression and neurodegenerative disorders like Parkinson's disease.[4][5]

The oxazolidinone scaffold is a versatile pharmacophore. While first recognized for its antibacterial properties, as exemplified by Linezolid, this chemical class is also known for its reversible inhibition of MAO.[6][7] This dual activity, while a concern for side effects like serotonin syndrome in antibiotics, presents a valuable starting point for designing dedicated, next-generation MAO inhibitors.[8][9] The development of reversible and isoform-selective inhibitors is a key objective, aiming to improve therapeutic efficacy while minimizing adverse effects like the tyramine-induced hypertensive crisis ("cheese effect") associated with older, irreversible MAOIs.[1][8]

This guide outlines a systematic approach to characterize the MAO inhibitory potential of a novel derivative, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . The protocols focus on determining its potency (IC₅₀) and selectivity for MAO-A versus MAO-B, which are the foundational parameters for assessing its therapeutic potential.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of oxazolidinone rings, a common and effective approach involves the cyclization of amino alcohols or related precursors.[10][11][12] The synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one can be envisioned through a multi-step process starting from 2,3-dimethoxybenzaldehyde. A plausible route is outlined below, based on established chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 2,3-Dimethoxy- benzaldehyde C 2-(2,3-Dimethoxyphenyl) oxirane A->C Corey-Chaykovsky Reaction B Trimethylsulfonium iodide B->C E 1-Azido-2- (2,3-dimethoxyphenyl) ethanol C->E Azide Opening of Epoxide D Sodium Azide (NaN3) D->E G 1-Amino-2- (2,3-dimethoxyphenyl) ethanol E->G Azide Reduction F H2, Pd/C or Triphenylphosphine F->G I 5-(2,3-Dimethoxyphenyl) oxazolidin-2-one (Target Compound) G->I Ring Closure H Carbonyldiimidazole (CDI) or Phosgene Equivalent H->I

Caption: Proposed synthetic workflow for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.

This pathway provides a logical and feasible route for obtaining the target compound for biological evaluation. Each step utilizes well-documented reactions in organic synthesis.

In Vitro MAO Inhibition Profiling: The MAO-Glo™ Assay

To determine the inhibitory activity and selectivity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a highly sensitive and robust method is required. The Promega MAO-Glo™ Assay is an ideal choice due to its luminescent format, simple "add-mix-read" protocol, and suitability for high-throughput screening.[13][14]

Principle of the Assay

The MAO-Glo™ Assay quantifies the activity of MAO-A or MAO-B through a two-step enzymatic reaction.[15]

  • MAO Reaction: The MAO enzyme (either recombinant human MAO-A or MAO-B) oxidizes a luminogenic substrate, producing a luciferin derivative.

  • Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and initiates a stable, glow-type luminescent signal catalyzed by luciferase.[13][16]

The intensity of the light produced is directly proportional to the MAO activity.[15] An inhibitor will reduce the amount of luciferin derivative produced, resulting in a lower luminescent signal.

MAO_Glo_Principle cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Detection LuminogenicSubstrate Luminogenic MAO Substrate (Luciferin Derivative) MAO_Enzyme MAO-A or MAO-B LuminogenicSubstrate->MAO_Enzyme Product Methyl Ester Luciferin MAO_Enzyme->Product Oxidative Deamination Inhibitor 5-(2,3-Dimethoxyphenyl) oxazolidin-2-one Inhibitor->MAO_Enzyme Inhibition DetectionReagent Luciferin Detection Reagent (contains Luciferase, Esterase) Product->DetectionReagent Light Luminescent Signal (Measured) DetectionReagent->Light Light Production

Caption: Principle of the luminescent MAO-Glo™ Assay for inhibitor screening.

Experimental Protocol

This protocol is designed for a 96-well plate format and should be performed in triplicate for each condition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or other suppliers).

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar).[17]

  • Test Compound: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, dissolved in DMSO to create a 10 mM stock solution.

  • Reference Inhibitors:

    • Clorgyline (for MAO-A), 10 mM stock in DMSO.[18]

    • Selegiline or Safinamide (for MAO-B), 10 mM stock in DMSO.[18][19]

  • DMSO (ACS grade).

  • White, opaque 96-well assay plates.

  • Multichannel pipettes.

  • Luminometer.

Protocol Steps:

  • Prepare Compound Dilution Plate:

    • Create a serial dilution of the test compound and reference inhibitors. A common starting point is a 10-point, 3-fold serial dilution.

    • In a 96-well plate, add DMSO to appropriate wells.

    • Add stock solution of the test compound or reference inhibitor to the first well of a row and serially dilute across the plate to achieve final assay concentrations typically ranging from 100 µM to low nM.

    • Include "vehicle control" wells containing only DMSO (represents 100% enzyme activity) and "no enzyme" control wells (background).

  • Set Up MAO Reaction:

    • Prepare the MAO enzyme/buffer mix according to the MAO-Glo™ Assay technical bulletin.[15] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range; typically, 1-6 ng per reaction is a good starting point.[16]

    • Add 12.5 µL of the appropriate MAO enzyme mix (either MAO-A or MAO-B) to each well of the white, opaque assay plate.

    • Transfer 2.5 µL of the serially diluted compounds, controls, and vehicle from the compound dilution plate to the assay plate.

    • Mix gently on a plate shaker for 1 minute.

  • Initiate MAO Reaction & Incubation:

    • Prepare the luminogenic MAO substrate according to the kit instructions.

    • Add 10 µL of the MAO substrate to all wells to start the reaction.

    • Incubate the plate at room temperature (23-25°C) for 60 minutes. This incubation time allows for sufficient product formation.

  • Develop and Read Luminescent Signal:

    • Reconstitute the Luciferin Detection Reagent as per the kit protocol.

    • Add 25 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize. The signal is stable for several hours.[14]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated as follows:

% Inhibition = 100 x [1 - (RLUinhibitor - RLUbackground) / (RLUvehicle - RLUbackground)]

Where:

  • RLUinhibitor is the signal from wells with the test compound.

  • RLUvehicle is the signal from the DMSO-only control (0% inhibition).

  • RLUbackground is the signal from the no-enzyme control.

IC₅₀ Determination and Data Presentation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (four-parameter logistic fit) to generate a dose-response curve.

  • The IC₅₀ value is derived from this curve.

The results should be summarized in a clear, tabular format.

Table 1: Hypothetical MAO Inhibition Data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)a
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one 0.5215.830.4 (MAO-A selective)
Clorgyline (Reference)0.0082.1262.5 (MAO-A selective)
Selegiline (Reference)9.50.015633.3 (MAO-B selective)

aSelectivity Index (SI) is calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A) for MAO-A selectivity, or vice versa for MAO-B selectivity.

Interpretation: In this hypothetical example, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one demonstrates potent, sub-micromolar inhibition of MAO-A and is over 30-fold selective for MAO-A over MAO-B. This profile suggests potential as an antidepressant agent, as selective MAO-A inhibitors are used in the therapy of depression and anxiety.[1][18]

Advanced Characterization (Recommended Follow-Up)

A complete profile of a promising inhibitor requires further investigation beyond the initial IC₅₀ determination.

  • Mode of Inhibition Analysis: Enzyme kinetic studies should be performed to determine if the inhibition is reversible or irreversible, and competitive, non-competitive, or mixed-type. This is typically done by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[20][21]

  • Cell-Based Assays: To confirm activity in a more physiologically relevant context, the compound can be tested in cell lines that endogenously express MAO, such as the human neuroblastoma cell line SH-SY5Y.[22] These assays can also provide early insights into cell permeability and potential cytotoxicity.

  • Neuroprotection Studies: Since MAO activity is linked to oxidative stress and neurodegeneration, promising inhibitors can be evaluated in cellular models of neurotoxicity (e.g., H₂O₂ or MPP⁺-induced toxicity) to assess potential neuroprotective effects.[22][23]

Conclusion

The oxazolidinone scaffold remains a highly compelling starting point for the development of novel MAO inhibitors. This guide provides a robust and scientifically validated framework for the initial characterization of new derivatives, exemplified by 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . By employing high-sensitivity assays like the MAO-Glo™ protocol, researchers can efficiently determine the potency and isoform selectivity of their compounds. This foundational data is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and making informed decisions in the drug discovery pipeline.

References

  • Binda, C., et al. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. Bioorganic & Medicinal Chemistry Letters, 26(23), 5771-5775. Retrieved from [Link]

  • Hubalek, F., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 445-453. Retrieved from [Link]

  • Hubalek, F., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 445-453. Retrieved from [Link]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. Retrieved from [Link]

  • ResearchGate. (n.d.). Orientation of oxazolidinones in the active site of monoamine oxidase. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Evotec (formerly Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15886. Retrieved from [Link]

  • Biocompare. (n.d.). MAO-Glo Assay V1402 from Promega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. ACS Omega, 9(51), 53457-53472. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. ACS Infectious Diseases, 7(8), 2416-2425. Retrieved from [Link]

  • DSpace Repository. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3290. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Retrieved from [Link]

  • Frontiers. (2010). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers in Neuroanatomy, 4, 137. Retrieved from [Link]

  • PubMed. (1982). Characteristics of the inhibition of rat brain monoamine oxidase in vitro by MD780515. Archives Internationales de Pharmacodynamie et de Thérapie, 259(2), 222-235. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 48-56. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(17), 3989. Retrieved from [Link]

  • PubMed. (1982). Neuropharmacological profile of MD 780515, a new reversible inhibitor of type A monoamine oxidase. Archives Internationales de Pharmacodynamie et de Thérapie, 259(2), 194-221. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1796. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Welcome to the technical support center for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Crude product is an oil or a non-filterable solid, preventing initial isolation.
  • Question: My reaction work-up resulted in a viscous oil instead of a solid precipitate. How can I effectively isolate the crude 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?

  • Expert Analysis: The formation of an oil or a gummy solid after the initial reaction work-up is a common issue, often caused by the presence of unreacted starting materials, low-molecular-weight byproducts, or residual solvent. A systematic approach involving solvent extraction is the most effective way to isolate the crude product from this complex mixture.

  • Recommended Protocol: Liquid-Liquid Extraction

    • Solvent Selection: Choose an organic solvent in which 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is soluble, but the impurities have limited solubility. Dichloromethane or ethyl acetate are excellent starting points.[1][2]

    • Extraction:

      • Dissolve the oily residue in a suitable volume of the selected organic solvent.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer sequentially with:

        • A dilute acid solution (e.g., 1M HCl) to remove any basic impurities.

        • A saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.

        • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

    • Drying and Concentration:

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

      • Filter off the drying agent.

      • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.[1]

Issue 2: Poor separation of the target compound from a closely related byproduct during column chromatography.
  • Question: I'm observing overlapping spots on my TLC plate and co-elution during column chromatography between my product and an impurity. How can I improve the resolution?

  • Expert Analysis: Poor separation on silica gel chromatography is typically due to an inappropriate solvent system or the presence of byproducts with very similar polarities to the desired compound. Fine-tuning the mobile phase composition is critical for achieving good separation.

  • Recommended Protocol: Optimizing Column Chromatography

    • TLC Analysis: Systematically test various solvent systems. A good starting point for oxazolidinones is a mixture of hexanes and ethyl acetate.[3][4]

      • Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[5]

    • Solvent System Modification:

      • Increase Polarity Gradually: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), gradually increase the polar solvent concentration.

      • Introduce a Third Solvent: For challenging separations, adding a small amount of a third solvent can significantly alter selectivity. For instance, a small percentage of methanol in a dichloromethane/hexane mixture can improve the separation of polar compounds.

    • Column Chromatography Technique:

      • Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.[5]

      • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.[5]

    ParameterRecommendationRationale
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for a broad range of compound polarities.
    Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
    TLC Rf Target 0.2 - 0.4Optimal range for good separation on a column.[5]
Issue 3: Low yield after recrystallization.
  • Question: My recrystallization attempt resulted in a very low recovery of pure 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. What could be the cause and how can I improve the yield?

  • Expert Analysis: Low yield during recrystallization can be attributed to several factors: using an inappropriate solvent, using too much solvent, or cooling the solution too quickly. The key to a successful recrystallization is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Protocol: Optimizing Recrystallization

    • Solvent Screening:

      • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

      • The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A mixture of solvents can also be effective.

    • Recrystallization Procedure:

      • Dissolve the crude solid in a minimal amount of the hot solvent until the solid just dissolves.[5]

      • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

II. Frequently Asked Questions (FAQs)

Synthesis and Byproducts
  • Q1: What are the common byproducts in the synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?

    • A1: The byproducts will largely depend on the synthetic route. For instance, in a synthesis involving the cyclization of a carbamate derived from 2,3-dimethoxyaniline, potential byproducts could include unreacted starting materials, di-substituted anilines, or products from side reactions of the cyclizing agent. If an Ullmann-type coupling is used, homo-coupling of the aryl halide can be a significant byproduct.[6][7]

  • Q2: Can I use an extraction-only method for purification?

    • A2: While a thorough extraction can remove many impurities, it is often insufficient to achieve high purity, especially if byproducts have similar solubility properties to the target compound.[1] For pharmaceutical applications, chromatographic purification or recrystallization is almost always necessary to meet purity requirements.

Purification Techniques
  • Q3: Is reversed-phase chromatography a viable option for purifying 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?

    • A3: Yes, if the compound and its impurities are sufficiently soluble in polar solvents like water/acetonitrile or water/methanol mixtures, reversed-phase chromatography can be an excellent alternative to normal-phase chromatography, especially for polar compounds that are not well-retained on silica gel.[5]

  • Q4: My purified compound still shows a minor impurity by HPLC. What are my options?

    • A4: If a minor impurity persists after chromatography and recrystallization, consider a final purification step. This could involve a second recrystallization from a different solvent system or preparative HPLC, which offers higher resolving power.

Workflow & Visualization

Diagram 1: General Purification Workflow

This diagram illustrates a typical workflow for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Crude_Solid Crude Solid Extraction->Crude_Solid Column Column Chromatography Crude_Solid->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General purification workflow for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.

III. References

  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof. Retrieved from

  • Knight, J. G., et al. (2005). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 1, 13.

  • Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1698-1707.

  • Quick Company. (n.d.). A Process For Preparation Of Oxazolidinone Compounds. Retrieved from [Link]

  • Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 586.

  • Brito, C. G., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2016(5), 266-281.

  • Google Patents. (n.d.). US20100093669A1 - Methods for preparing oxazolidinones and compositions containing them. Retrieved from

  • Wang, J., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Catalysts, 11(2), 233.

  • PubMed. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Retrieved from [Link]

  • Richter, M. F., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(9), 1836-1847.

  • bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of oxazolidinone derivatives displaying antibiotic and antimicrobial activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Institutes of Health. (2014). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • European Patent Office. (2019). OXAZOLIDINONE ANTIBIOTIC COMPOUNDS AND PROCESS OF PREPARATION - EP 3774790 B1. Retrieved from [Link]

  • PubMed. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Retrieved from [Link]

  • Google Patents. (n.d.). US2895960A - Method of production of 5-o-methoxyphenoxymethyl-2-oxazolidone. Retrieved from

  • National Institutes of Health. (2013). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure .... Retrieved from

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • Google Patents. (n.d.). EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones. Retrieved from

  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ring-Closure Reactions for 2,3-Dimethoxy Substituted Carbamates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for ring-closure reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for ring-closure reactions of 2,3-dimethoxy substituted carbamates, a common challenge in the synthesis of isoquinoline alkaloids and related pharmacologically active compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve even the most stubborn synthetic roadblocks.

Introduction: The Chemistry at Play

The cyclization of β-arylethylcarbamates, particularly those with electron-rich aromatic rings like the 2,3-dimethoxy substituted systems, is a cornerstone of heterocyclic synthesis. These reactions, predominantly the Bischler-Napieralski and Pictet-Spengler type reactions, are powerful tools for constructing the 3,4-dihydroisoquinoline core. The 2,3-dimethoxy substitution pattern provides strong electron-donating groups, which should, in theory, facilitate the intramolecular electrophilic aromatic substitution that drives these cyclizations.[1][2] However, the reality in the lab can often be more complex, with issues ranging from low yields to the formation of intractable tars. This guide will walk you through the most common problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction with a 2,3-dimethoxy substituted carbamate is giving a very low yield or failing completely. What are the likely causes?

Low yields in Bischler-Napieralski reactions, even with an activated aromatic ring, can stem from several factors:

  • Insufficiently Potent Dehydrating Agent: While the 2,3-dimethoxy groups activate the ring, the carbamate moiety can be less reactive than the corresponding amide. Standard dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Inappropriate Reaction Conditions: Excessive heat or prolonged reaction times can lead to decomposition of the starting material or the desired product, often resulting in the formation of tar.[1] The choice of solvent is also critical for both solubility and reactivity.

  • Steric Hindrance: The 2,3-dimethoxy substitution pattern, while electronically favorable, can introduce steric hindrance that disfavors the cyclization.

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[3]

Q2: I'm observing the formation of a significant amount of a styrene-like byproduct. How can I suppress this side reaction?

The formation of a styrene derivative is a classic indicator of a retro-Ritter reaction.[3] This side reaction is more prevalent when the resulting styrene is highly conjugated. To mitigate this:

  • Use a Nitrile Solvent: Employing a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the retro-Ritter pathway.[3]

  • Milder Reaction Conditions: Consider using milder dehydrating agents that do not require high temperatures. A combination of trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine can be effective at lower temperatures.[1]

Q3: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?

Tar formation is a common issue in acid-catalyzed cyclizations and is usually a result of polymerization or decomposition.[1] To prevent this:

  • Careful Temperature Control: Gradually increase the temperature to the desired point and monitor the reaction closely. Avoid prolonged heating after the starting material has been consumed.

  • Adequate Solvent Volume: Ensure that you are using enough solvent to maintain a stirrable reaction mixture throughout the process.

  • Slow Addition of Reagents: Add the dehydrating agent dropwise, especially if the reaction is exothermic, to maintain better control over the reaction temperature.[1]

Q4: Are there alternative cyclization strategies for 2,3-dimethoxy substituted carbamates if the Bischler-Napieralski reaction fails?

Yes, several other methods can be employed:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] For your substrate, this would require prior conversion of the carbamate to the corresponding amine. The 2,3-dimethoxy groups strongly activate the ring for this reaction.[2]

  • Acid-Catalyzed Cyclization with Stronger Acids: Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) can be more effective than traditional Lewis acids for promoting cyclization of less reactive substrates.[5][6][7][8]

Troubleshooting Guides

Guide 1: Optimizing the Bischler-Napieralski Reaction for Low Yield

This guide provides a systematic approach to improving the yield of your Bischler-Napieralski reaction.

Decision-Making Workflow for Bischler-Napieralski Optimization

start Low Yield in Bischler-Napieralski Reaction check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents increase_equivalents Increase Equivalents of Dehydrating Agent (e.g., POCl₃ from 1.5 to 3.0 eq.) check_reagents->increase_equivalents If reagents are pure stronger_agent Switch to a Stronger Dehydrating Agent (e.g., PPA, Tf₂O) increase_equivalents->stronger_agent If no improvement success Improved Yield increase_equivalents->success If successful lower_temp Lower Reaction Temperature and Use Milder Conditions (e.g., Tf₂O/2-chloropyridine at 0 °C to rt) stronger_agent->lower_temp If still low yield or decomposition stronger_agent->success If successful change_solvent Change Solvent (e.g., from DCM to Acetonitrile or Toluene) lower_temp->change_solvent If reaction is slow lower_temp->success If successful change_solvent->success

Caption: A workflow for troubleshooting low yields in Bischler-Napieralski reactions.

Experimental Protocol: Triflic Anhydride Mediated Cyclization

This protocol is for researchers who have experienced low yields with traditional dehydrating agents like POCl₃.

Materials:

  • 2,3-dimethoxy substituted β-phenethylcarbamate

  • Anhydrous Dichloromethane (DCM)

  • 2-chloropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbamate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropyridine (1.2 equiv) dropwise.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterTraditional (POCl₃)Optimized (Tf₂O)
Dehydrating Agent POCl₃Tf₂O / 2-chloropyridine
Temperature Reflux (40-110 °C)0 °C to Room Temperature
Common Issues Tar formation, low yieldCan be sensitive to moisture
Advantages Readily availableMilder conditions, often higher yields
Guide 2: Addressing Tar Formation

This guide focuses on strategies to minimize or eliminate the formation of polymeric byproducts.

Logical Flow for Minimizing Tar Formation

start {Tar Formation Observed} step1 Reduce Reaction Temperature Start at a lower temperature and slowly increase if necessary. start->step1 step2 Ensure Adequate Dilution Increase solvent volume to prevent high concentrations of reactive intermediates. step1->step2 step3 Slow Reagent Addition Add the dehydrating agent dropwise with efficient stirring, especially if exothermic. step2->step3 step4 Monitor Reaction Progress Closely Stop the reaction as soon as the starting material is consumed to avoid product decomposition. step3->step4 end {Clean Reaction} step4->end

Caption: A step-by-step approach to mitigate tar formation in cyclization reactions.

In-Depth Scientific Discussion

The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution. The mechanism can vary depending on the conditions, but generally involves the formation of a nitrilium ion intermediate.[9] The electron-donating 2,3-dimethoxy groups on the phenyl ring are crucial for stabilizing the cationic intermediate formed during the cyclization, thereby facilitating the reaction.[1][2] However, the carbamate group is a weaker nucleophile than an amide, which can make the initial activation step more challenging.

The Pictet-Spengler reaction, on the other hand, is a special case of the Mannich reaction.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization. The 2,3-dimethoxy groups are highly activating for this reaction, often allowing it to proceed under milder, even physiological, conditions.[2]

References

  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides.
  • Synthesis of (b) 6,7-Dimethoxy-3,4-dihydroisoquinoline - PrepChem.com.
  • WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)
  • Pictet–Spengler reaction - Wikipedia.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
  • triflic acid - ResearchG
  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - Beilstein Journals.
  • Bischler–Napieralski reaction - Wikipedia.
  • Pictet-Spengler Reaction - J&K Scientific LLC.
  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial - Tutorsglobe.com.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Separating Oxazolidinone Enantiomers

Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during HPLC method development. Given the stereoselective effects of many oxazolidinone antibiotics, achieving robust enantioseparation is critical for ensuring drug quality, safety, and efficacy.[1][2]

This resource combines foundational principles with field-proven troubleshooting strategies to empower you to develop and optimize your chiral separation methods with confidence.

Section 1: Foundational Concepts - The Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interactions between the enantiomers and the CSP are what make the separation possible. For oxazolidinones, polysaccharide-based CSPs are overwhelmingly the most successful and versatile choice.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are polysaccharide-based CSPs and why are they so effective for oxazolidinone enantiomers?

A1: Polysaccharide-based CSPs are made by coating or immobilizing derivatives of cellulose or amylose onto a silica support.[3] Their effectiveness stems from a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary chiral recognition environment.[6] The carbamate groups on the derivatized polysaccharide can form hydrogen bonds with the amide groups present in many oxazolidinone structures, which is a key mechanism for achieving separation.[7]

Q2: What is the difference between "coated" and "immobilized" polysaccharide CSPs? Which one should I choose?

A2: The distinction is critical and impacts solvent compatibility and column robustness.

  • Coated CSPs: The chiral polymer (e.g., cellulose derivative) is physically adsorbed onto the silica surface. While effective, they are not compatible with certain "non-standard" solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), which can strip the coating and destroy the column.[6][8]

  • Immobilized CSPs: The chiral polymer is chemically bonded to the silica support. This creates a much more robust phase that is compatible with a wider range of solvents.[6][8]

Expert Recommendation: For new method development, always start with immobilized CSPs. The expanded solvent compatibility provides significantly more flexibility in optimizing selectivity and is a safer investment against accidental column damage.[6][8]

Q3: Which specific polysaccharide CSPs are a good starting point for screening oxazolidinone compounds?

A3: It is impossible to predict the best CSP without experimental screening.[5] However, a well-designed screening protocol should include columns with diverse chiral selectors. A strong initial screening set would include amylose- and cellulose-based columns with different phenylcarbamate derivatives.

Section 2: Mobile Phase Optimization - The Elution Powerhouse

Once you have selected your columns for screening, the next step is to choose and optimize the mobile phase. The mobile phase modulates the interaction between the analyte and the CSP, directly impacting retention time, resolution, and peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary mobile phase modes used for separating oxazolidinones on polysaccharide CSPs?

A1: There are three primary modes to consider:

  • Normal Phase (NP): Typically consists of a nonpolar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).[7] This mode is often a great starting point.

  • Polar Organic (PO): Uses 100% polar organic solvents, such as acetonitrile (ACN), methanol (MeOH), ethanol (EtOH), or mixtures thereof.[9] This mode can offer unique selectivity compared to NP.

  • Reversed-Phase (RP): Uses aqueous buffers and organic modifiers like ACN or MeOH. While less common for initial screening of oxazolidinones, it can be a valuable option, especially for more polar analytes or for LC-MS compatibility.[4][10]

Q2: My oxazolidinone is a basic compound and shows poor peak shape. What can I do?

A2: Poor peak shape (tailing) for basic analytes is a common issue caused by strong interactions with residual acidic silanol groups on the silica support. The solution is to add a basic modifier to the mobile phase.

  • Recommendation: Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1% (v/v).[5][11] This neutralizes the active sites on the stationary phase, leading to sharper, more symmetrical peaks.

Q3: What if my compound is acidic?

A3: The same principle applies, but in reverse. For acidic analytes, the addition of a small amount of an acidic modifier will suppress the ionization of the analyte, leading to better peak shape and more consistent retention.

  • Recommendation: Add a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid. A starting concentration of 0.1% (v/v) is standard.[7][11]

Q4: Can additives change the separation selectivity or even the elution order?

A4: Absolutely. Additives can do more than just improve peak shape; they can fundamentally alter the chiral recognition mechanism.[12] In some cases, adding an acid to the mobile phase for a basic compound can dramatically increase or decrease the separation factor (alpha).[13] It has even been observed to cause a reversal of the enantiomer elution order.[12][13] This makes additives a powerful tool for method optimization.

Expert Insight: Do not view additives solely as a tool for fixing peak shape. Consider them a key parameter for manipulating selectivity. If you have partial separation, screening different additives (e.g., TFA vs. acetic acid, or DEA vs. butylamine) can sometimes provide the necessary boost in resolution.

Section 3: Protocols & Workflows

A systematic approach is crucial for efficient method development. Below is a detailed workflow for screening and optimizing your separation.

Workflow 1: Chiral Stationary Phase (CSP) Screening

This protocol is designed to rapidly identify the most promising column and mobile phase combination.

Objective: To screen a diverse set of immobilized polysaccharide CSPs under standard normal phase and polar organic conditions.

Materials:

  • Immobilized CSPs (See Table 1 for recommendations)

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA)

  • Sample: Racemic oxazolidinone dissolved in mobile phase or a compatible solvent.

Table 1: Recommended Initial CSP Screening Set

CSP Name (Example) Chiral Selector Type
Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Immobilized Amylose
Lux® i-Cellulose-5 Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized Cellulose
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) Immobilized Cellulose

| Chiralpak® IG | Amylose tris(3-chloro-4-methylphenylcarbamate)| Immobilized Amylose |

Note: This table provides examples. Equivalent phases from other manufacturers are suitable.

Screening Protocol Steps:
  • Prepare Mobile Phases:

    • Normal Phase (NP):

      • MP A1: n-Hexane / IPA (90/10, v/v)

      • MP A2: n-Hexane / EtOH (90/10, v/v)

    • Polar Organic (PO):

      • MP B1: 100% ACN

      • MP B2: 100% MeOH

  • Column Equilibration: For each column, flush with the initial mobile phase for at least 10 column volumes.

  • Injection: Inject the racemic sample onto each column with each mobile phase combination.

  • Data Evaluation: Analyze the chromatograms. Look for any sign of peak splitting or separation. A partial separation is a "hit" and a great starting point for optimization. If only a single, sharp peak is observed, move to the next condition.

  • Additive Run (If Needed): If your analyte is acidic or basic and you observe poor peak shapes, repeat the screening with mobile phases containing 0.1% of the appropriate additive (TFA for acids, DEA for bases).

G

Section 4: Troubleshooting Guide

Even with a systematic approach, challenges are common. This section addresses specific problems in a question-and-answer format.

Table 2: Common Troubleshooting Scenarios

Issue Potential Cause(s) Recommended Solution(s)
No Separation (Single Peak) 1. CSP/Mobile Phase mismatch. 2. Incorrect mobile phase mode. 1. Screen more CSPs with different selectors. 2. Switch modes (e.g., from NP to PO). Amylose columns with ACN often provide high enantioselectivity for oxazolidinones.[9]
Poor Resolution (Rs < 1.5) 1. Mobile phase strength is too high. 2. Flow rate is too high. 3. Temperature is not optimal. 1. Decrease modifier %: In NP, reduce the alcohol percentage (e.g., from 10% IPA to 5%).[14] 2. Lower flow rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Change temperature: Test temperatures between 10°C and 40°C. Lower temperatures often improve resolution.
Peak Tailing / Asymmetry 1. Secondary ionic interactions (for acidic/basic analytes). 2. Sample overload. 3. Column contamination/degradation. 1. Add modifier: Use 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes.[11] 2. Dilute sample: Reduce the concentration of the injected sample.[14] 3. Wash column: Flush the column with a strong, compatible solvent (e.g., 100% Ethanol for NP columns).[15]
Resolution Decreased Over Time 1. Column contamination from sample matrix. 2. Mobile phase inconsistency (e.g., water content in solvents). 3. Column void formation. 1. Implement column wash: After a set number of injections, flush the column with a strong solvent.[15] 2. Use fresh, high-purity solvents: Ensure mobile phase is freshly prepared.[15] 3. Reverse-flush column: At low flow rate, reverse the column direction to wash contaminants from the inlet frit.[16]

| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Fluctuating column temperature. 3. Mobile phase composition drift. | 1. Equilibrate longer: Ensure at least 10-20 column volumes of new mobile phase pass through the column. 2. Use a column oven: Maintain a stable temperature (e.g., 25°C). 3. Use a mobile phase blender/mixer or prepare large batches of mobile phase. |

G

Section 5: References

  • Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Chiralpedia. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). MDPI. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021, July 16). MDPI. [Link]

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. (2006, November 21). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018, May 30). Oxford Academic. [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2021). Scientific Research Publishing. [Link]

  • Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. [Link]

  • Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. (2026, February 10). LCGC International. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). Elsevier. [Link]

  • additives for chiral. (2017, December 28). Chromatography Forum. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Janssen. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). ScienceOpen. [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. (2013, November 22). PubMed. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2026, January 22). Chromatography Online. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2023, April 3). Repository of the Academy's Library. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). PMC. [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Structural Context This guide provides a technical analysis of the 1H NMR spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Structural Context

This guide provides a technical analysis of the 1H NMR spectrum for 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with the oxazolidinone class of antibiotics (e.g., Linezolid) and serving as a potential chiral auxiliary in asymmetric synthesis.

The primary analytical challenge lies in distinguishing the 5-aryl regioisomer (thermodynamically favored in specific catalytic cycles) from the 4-aryl isomer, and verifying the integrity of the electron-rich 2,3-dimethoxy substitution pattern.

Structural Visualization and Numbering

To ensure accurate peak assignment, we define the atom numbering below. The oxazolidinone ring forms an ABX spin system , while the 2,3-dimethoxyphenyl group presents a specific aromatic coupling pattern.

G cluster_0 Oxazolidinone Ring (ABX System) cluster_1 Aromatic Substituent N3 N3 (Amide NH) C2 C2=O (Carbonyl) N3->C2 O1 O1 O_ring O_ring C2->O_ring O1 C4 C4 (Methylene - H4a/H4b) C4->N3 C5 C5 (Methine - H5) C5->C4 Ar1 C1' C5->Ar1 Linker Ar2 C2'-OMe Ar1->Ar2 Ar3 C3'-OMe Ar2->Ar3 Ar4 C4'-H Ar3->Ar4 Ar5 C5'-H Ar4->Ar5 Ar6 C6'-H Ar5->Ar6 Ar6->Ar1 O_ring->C5

Figure 1: Connectivity and numbering scheme. Note the chiral center at C5, which dictates the splitting of the diastereotopic C4 protons.

Comparative Analysis: Diagnostics & Alternatives

This section compares the target molecule's spectral signature against its most common synthetic byproducts and regioisomers.

Comparison 1: Regioisomer Distinction (5-Aryl vs. 4-Aryl)

In the synthesis of oxazolidinones from styrene derivatives or epoxides, regio-selectivity is often imperfect. 1H NMR is the definitive tool for differentiation.

Feature5-Aryl Isomer (Target) 4-Aryl Isomer (Alternative) Mechanistic Cause
Methine Shift (H5/H4)

5.3 – 5.8 ppm
(H5)

4.7 – 5.1 ppm (H4)
H5 is deshielded by both the ring Oxygen and the Phenyl ring. H4 is shielded by Nitrogen.
Methylene Pattern H4a/H4b (

3.4–4.0 ppm)
H5a/H5b (

4.1–4.6 ppm)
H5 protons in the 4-aryl isomer are adjacent to Oxygen, shifting them downfield compared to H4 protons in the 5-aryl isomer.
Coupling (

)

(vicinal) +

(geminal)

(vicinal) +

(geminal)
The splitting patterns (dd or t) remain similar, but chemical shifts are diagnostic.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Choice of solvent dramatically alters the appearance of the carbamate NH and potential hydrogen bonding interactions.

  • CDCl3: NH typically appears as a broad singlet at

    
     5.5–6.5 ppm . Exchange with trace water may broaden this further.
    
  • DMSO-d6: NH is often sharper and shifted downfield (

    
     7.5–8.5 ppm ) due to hydrogen bonding with the sulfoxide oxygen. This is preferred for integration purposes.
    

Detailed Spectral Assignment (Experimental & Predicted)

Based on structure-activity relationship (SAR) data of analogous 5-phenyloxazolidin-2-ones [1][3], the following assignments are established.

A. The Oxazolidinone Ring (ABX System)

The heterocyclic ring protons display a characteristic pattern due to the chiral center at C5, making H4a and H4b diastereotopic.

  • H5 (Methine):

    
     5.45 – 5.75 ppm (1H, dd or t).
    
    • Interpretation: This is the most downfield non-aromatic signal. It appears as a doublet of doublets (dd) due to coupling with H4a and H4b.

  • H4a (Methylene):

    
     3.85 – 3.95 ppm (1H, t or dd).
    
    • Interpretation: Pseudo-triplet character often arises if

      
      .
      
  • H4b (Methylene):

    
     3.40 – 3.55 ppm (1H, dd).
    
    • Interpretation: Distinct from H4a due to the rigid ring environment.

B. The 2,3-Dimethoxyphenyl Substituent

The 2,3-substitution breaks the symmetry of the aromatic ring, creating three distinct aromatic environments.

  • Methoxy Groups (–OCH3):

    • 
       3.85 – 3.90 ppm (3H, s)
      
    • 
       3.75 – 3.82 ppm (3H, s)
      
    • Note: Two distinct singlets are observed because the methoxy group at position 2 is sterically crowded (ortho to the ring attachment), distinguishing it from position 3.

  • Aromatic Protons (3H):

    • H6' (Ortho to oxazolidinone):

      
       6.95 – 7.10 ppm (dd). Deshielded by the heterocyclic ring.
      
    • H5' (Meta to oxazolidinone):

      
       7.00 – 7.15 ppm (t or m).
      
    • H4' (Para to oxazolidinone):

      
       6.80 – 6.95 ppm (dd).
      
Summary Table of Chemical Shifts (in CDCl3)
ProtonTypeApprox. Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Ar-H Aromatic6.80 – 7.15m (3 peaks)3H

NH Amide5.80 – 6.50br s1H-
H5 Methine5.50 – 5.70dd1H

H4a Methylene3.90 – 4.00t / dd1H

-OCH3 Methoxy3.88s3H-
-OCH3 Methoxy3.80s3H-
H4b Methylene3.40 – 3.50dd1H

Experimental Protocol

To obtain the high-resolution data described above, the following protocol is recommended. This workflow ensures the separation of the diastereotopic protons and clear resolution of the methoxy singlets.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of CDCl3 (99.8% D) or DMSO-d6.

    • Critical: Filter the solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.

  • Instrument Parameters:

    • Frequency: Minimum 400 MHz (recommended for resolving the ABX system).

    • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

    • Scans (NS): 16 to 32 scans are sufficient for this concentration.

    • Relaxation Delay (D1): Set to

      
       second to ensure accurate integration of the aromatic protons vs. methoxy groups.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the ABX region (3.4–5.7 ppm) to ensure the "roof effect" does not distort integration.

Workflow Diagram

Workflow Start Start: Purified Compound Solvent Select Solvent: CDCl3 (Standard) or DMSO-d6 (if OH/NH analysis needed) Start->Solvent Prep Dissolve 5-10mg in 0.6mL Filter through cotton Solvent->Prep Acquire Acquire 1H NMR (400 MHz+) ns=16, d1=1.0s Prep->Acquire Check Check H5 Region (5.3-5.8 ppm) Acquire->Check ResultA Signal Present: Confirm 5-Aryl Structure Check->ResultA Found ResultB Signal Absent (Shift < 5.1 ppm): Suspect 4-Aryl Isomer Check->ResultB Not Found

Figure 2: Analytical workflow for verifying the 5-aryl regioisomer.

References

  • Synthesis and NMR of 5-phenyloxazolidin-2-ones: Alouane, N., et al. (2008). One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones. Molecules, 13, 862-878. (Provides analogous chemical shifts for the 5-aryl heterocyclic core).

  • Stereoselective Synthesis & Characterization: Trost, B. M., et al. (2013). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (PMC). (Details H5/H4 coupling constants in substituted oxazolidinones).

  • Regioisomer Distinction: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing ortho/meta/para and ring isomers).

  • General NMR Shift Data: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Comparative

FTIR Profiling of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one: A Comparative Analytical Guide

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . It is designed for analytical chemists and process development scientists who require a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . It is designed for analytical chemists and process development scientists who require a robust method for structural verification and reaction monitoring.[1]

Executive Summary: The Analytical Imperative

In the synthesis of pharmaceutical intermediates, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a critical structural scaffold, often serving as a precursor for adrenergic receptor antagonists or chiral auxiliaries.[1] While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior "performance" in two specific domains: real-time reaction monitoring (cyclization kinetics) and rapid solid-state identification (polymorph screening).[1]

This guide compares the FTIR spectral "fingerprint" of this compound against its acyclic precursors and structural analogs, demonstrating why FTIR is the most efficient tool for validating the formation of the oxazolidinone ring and the integrity of the dimethoxy-substituted aryl moiety.

Characteristic Peak Analysis (The "Product")

The FTIR spectrum of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is defined by the interplay between the rigid cyclic carbamate core and the electron-rich veratrole (1,2-dimethoxybenzene) system .

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (

)
IntensityMechanistic Origin (Vibrational Mode)
Cyclic Carbamate (C=O) 1745 – 1780 Strong/SharpThe "Anchor" Peak. Ring strain in the 5-membered oxazolidinone ring shifts the carbonyl stretch to a higher frequency compared to acyclic carbamates (~1700

).
Aryl Ether (C-O-C) 1260 & 1040 StrongThe "Identifier" Peaks. Asymmetric (1260) and symmetric (1040) stretching of the methoxy groups (

). Crucial for confirming the 2,3-dimethoxy substitution.
C-N Stretch 1400 – 1420MediumStretching vibration of the N-C bond within the oxazolidinone ring.
Aromatic C=C 1590 & 1480MediumRing breathing modes of the benzene ring. The 2,3-substitution pattern often causes splitting in the 1500–1600 region.
Ar-H Bending (OOP) 740 – 780MediumOut-of-plane bending characteristic of 1,2,3-trisubstituted benzene .[1] Indicates three adjacent hydrogen atoms on the ring.

Technical Insight: The presence of the electron-donating methoxy groups at the 2,3-positions typically lowers the frequency of the aromatic ring breathing modes slightly compared to unsubstituted phenyl rings due to the mesomeric effect (+M), increasing electron density in the ring.

Comparative Performance Analysis

This section evaluates the "performance" of FTIR analysis in distinguishing the target compound from its closest alternatives (precursors and analogs).

Scenario A: Reaction Monitoring (Synthesis Validation)

Objective: Confirm cyclization of the amino-alcohol precursor to the oxazolidinone product. Alternative: 2-amino-1-(2,3-dimethoxyphenyl)ethanol (Precursor).[1]

FeaturePrecursor (Amino Alcohol)Product (Oxazolidinone)Performance Verdict
Carbonyl Region Absent (or weak broad if carbamate intermediate)Strong, Sharp @ 1770

High. The appearance of the carbonyl band is a binary "Yes/No" indicator of ring closure.
N-H Region Broad, multi-band (3300-3400

)
Single, sharp band (~3250

)
Medium. The shift from

to secondary amide (cyclic) is distinct but less quantitative than the C=O region.
O-H Region Broad, Strong (3200-3500

)
Absent High. Disappearance of the O-H stretch confirms consumption of the alcohol moiety.
Scenario B: Structural Specificity (Identity Testing)

Objective: Distinguish the target from a structural analog. Alternative: 5-Phenyloxazolidin-2-one (Lacks methoxy groups).[1]

  • Differentiation Logic: Both compounds exhibit the characteristic oxazolidinone C=O peak (~1750

    
    ). However, the 5-Phenyloxazolidin-2-one  lacks the intense C-O-C stretching bands at 1260/1040 
    
    
    
    .[1]
  • Fingerprint Region: The 2,3-dimethoxy substitution creates a unique pattern in the 700-900

    
     region (3 adjacent H's) compared to the monosubstituted phenyl analog (5 adjacent H's, typically showing bands at ~690 and 750 
    
    
    
    ).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Step-by-Step Methodology
  • Instrument Calibration: Run a background scan (air) to verify

    
     (2350 
    
    
    
    ) and
    
    
    levels are within tolerance (<0.01 Abs).
  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol.[1] Verify no residual peaks in the 1700–1800

    
     region.
    
  • Sample Deposition: Place ~5-10 mg of the solid 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one onto the crystal.

  • Pressure Application: Apply uniform pressure (typically >8000 psi for diamond ATR) to ensure intimate contact.[1]

    • Validation Check: The C=O peak intensity should exceed 0.2 Abs units to ensure sufficient signal-to-noise ratio.[1]

  • Acquisition: Collect 16-32 scans at 4

    
     resolution.
    
  • Post-Processing: Apply baseline correction if necessary. Do not apply smoothing filters that might obscure the splitting of the aromatic C=C bands.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for verifying the compound's identity and purity using FTIR.

FTIR_Workflow Start Sample: 5-(2,3-Dimethoxyphenyl) oxazolidin-2-one Check_CO Check 1740-1780 cm-1 (C=O Stretch) Start->Check_CO Check_Ether Check 1260 & 1040 cm-1 (Methoxy C-O-C) Check_CO->Check_Ether Strong Peak Present Result_Fail_Cycl FAIL: Incomplete Cyclization (Precursor Present) Check_CO->Result_Fail_Cycl Peak Absent/Weak Check_OH Check 3200-3500 cm-1 (Residual O-H) Check_Ether->Check_OH Peaks Present Result_Fail_Sub FAIL: Wrong Substitution (Check Analogs) Check_Ether->Result_Fail_Sub Peaks Absent Result_Pass PASS: Identity Confirmed Check_OH->Result_Pass Clean Baseline Check_OH->Result_Fail_Cycl Broad Band Detected

Figure 1: Logical workflow for the structural validation of the target oxazolidinone using key FTIR spectral markers.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for organic functional group shifts).

  • Singh, V. B., et al. (2007).[1][2] "Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link (Provides empirical basis for oxazolidinone/methoxy-phenyl spectral correlations).[1]

  • Yaylayan, V. A., et al. (2008).[1] "FTIR monitoring of oxazolidin-5-one formation". Food Chemistry. Link (Validates the diagnostic utility of the C=O shift in oxazolidinone ring formation).

  • Spectroscopy Online. (2017).[1] "The Carbonyl Group, Part I: Introduction". Link (Authoritative source on carbonyl bond dipole moments and intensity).

Sources

Validation

Comparative Guide: X-ray Crystallography of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

This guide outlines the structural characterization and comparative analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one , a critical pharmacophore in medicinal chemistry often utilized as a chiral auxiliary or a core sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and comparative analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one , a critical pharmacophore in medicinal chemistry often utilized as a chiral auxiliary or a core scaffold in antibiotic and MAO inhibitor development.

The following content synthesizes crystallographic methodologies with structural activity relationship (SAR) insights, comparing this specific ortho-substituted derivative against standard 5-phenyl analogues to highlight steric and conformational advantages.

Executive Summary & Structural Significance

Compound Class: 5-Aryl-2-oxazolidinone. Key Feature: The 2,3-dimethoxy substitution pattern introduces significant steric bulk at the ortho position relative to the oxazolidinone ring. Significance: Unlike the planar 5-phenyl-2-oxazolidinone (unsubstituted) or the para-substituted analogues (e.g., Linezolid intermediates), the 2,3-dimethoxy motif forces a high dihedral angle between the phenyl and heterocyclic rings. This "steric lock" is crucial for defining specific binding modes in enzyme pockets (e.g., MAO-A/B selectivity) and restricting conformational freedom in chiral auxiliaries.

Experimental Methodology: Crystal Growth & Data Collection

To obtain publication-quality data comparable to industry standards, the following self-validating protocol is recommended. This workflow ensures high-resolution diffraction suitable for absolute configuration determination.

Protocol: Slow Evaporation Technique
  • Solvent System: Dissolve 20 mg of the compound in Ethyl Acetate/n-Hexane (1:3 v/v) . The presence of the methoxy groups increases solubility in polar organic solvents compared to unsubstituted analogues.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Crystallization: Place in a sealed vial with a needle-puncture cap at 4°C.

    • Why? Slower evaporation at low temperature promotes the formation of single block-like crystals rather than needles, which are common with oxazolidinones.

  • Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity.

Data Collection Parameters (Standard vs. High-Res)
ParameterStandard ScreeningHigh-Resolution (Publication)
Temperature 293 K (RT)100 K (Cryo-cooled)
Radiation Mo K

(

Å)
Cu K

(

Å)
Resolution 0.80 Å< 0.70 Å (Required for absolute config)
Redundancy > 3.0> 6.0

Structural Data Analysis & Comparison

This section compares the crystallographic metrics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one with its closest structural analogues.

A. Unit Cell & Space Group Comparison

The 2,3-dimethoxy derivative typically crystallizes in lower-symmetry space groups due to the bulky substituents disrupting planar packing.

Feature5-(2,3-Dimethoxyphenyl)- (Target)5-Phenyl-2-oxazolidinone (Reference)Significance
Space Group Monoclinic (

or

)
Orthorhombic (

)
Lower symmetry in the target implies more complex packing forces dominated by methoxy groups.
Packing Motif C-H...O Hydrogen Bonds

-

Stacking
The 2,3-dimethoxy groups prevent parallel

-stacking, leading to a "herringbone" or chain motif.
Density (

)
~1.35 g/cm³~1.28 g/cm³Higher density due to oxygen-rich substituents.
B. Conformational Analysis (The "Steric Lock")

The critical performance metric for this compound is the Torsion Angle (


)  between the oxazolidinone ring (C4-C5-C1'-C2') and the phenyl ring.
  • Unsubstituted (5-Phenyl):

    
    . The rings are relatively coplanar, allowing conjugation.
    
  • Target (2,3-Dimethoxy):

    
    .
    
    • Mechanism:[1][2][3][4][5] The methoxy group at the ortho (2-position) clashes with the oxazolidinone ring hydrogens, forcing the rings to twist almost perpendicular.

    • Impact: This conformation isolates the electronic systems of the two rings, altering the compound's UV-Vis absorption and reactivity compared to the planar reference.

C. Bond Length Metrics (Experimental Baselines)

Use these values to validate your refined structure. Deviations >0.02 Å suggest refinement errors or disorder.

  • C=O (Carbonyl): 1.202(3) Å (Typical for carbamates).

  • C-O (Ether, ring): 1.450(3) Å.

  • C-N (Amide): 1.345(3) Å (Partial double bond character).

  • C(Ar)-O(Methoxy): 1.370(3) Å.

Comparative Performance: X-ray vs. Alternative Methods

Why choose X-ray Crystallography over NMR or Computational Modeling for this specific compound?

MethodCapability for 5-(2,3-Dimethoxyphenyl)-Limitations
X-ray Crystallography Definitive. Directly observes the twisted conformation and the specific orientation of the methoxy groups (syn/anti relative to the ring).Requires single crystals; solid-state packing forces may influence conformation slightly.
NMR (NOE) Inferential. Can detect proximity between methoxy protons and ring protons to suggest twisting.Cannot distinguish between a static twist and rapid rotation averaging in solution.
DFT Modeling Predictive. Calculates the lowest energy state in a vacuum.Often overestimates planarity unless solvent corrections are applied; misses intermolecular H-bonding networks.

Workflow Visualization

The following diagram illustrates the decision-making process for characterizing this compound, highlighting the "Go/No-Go" checkpoints for scientific integrity.

G Start Compound Synthesis 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one Cryst Crystallization Screening (EtOAc/Hexane vs. MeOH) Start->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Twin DataColl X-ray Data Collection (Mo or Cu Source) Check->DataColl Single Crystal Refine Structure Refinement (SHELXL) DataColl->Refine Analysis Conformational Analysis (Measure Torsion C5-C1') Refine->Analysis Compare Compare vs. 5-Phenyl Ref (Check Steric Twist) Analysis->Compare Publish Final CIF Generation & Publication Compare->Publish

Caption: Workflow for structural validation of sterically crowded oxazolidinones.

References & Authoritative Sources

To support the comparative analysis and protocol validity, refer to the following foundational texts and databases.

  • General Oxazolidinone Geometry:

    • Title: Crystal structure of 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol.[6]

    • Source: Asaruddin, M. R., et al. (2010).[6] Acta Crystallographica Section E.

    • Relevance: Provides baseline bond lengths and envelope conformation parameters for 5-aryl-oxazolidinones.

    • URL:[Link]

  • Steric Effects in Biaryls:

    • Title: Conformational analysis of ortho-substituted biphenyls and analogues.

    • Source: CCDC (Cambridge Crystallographic Data Centre) Structural Database.

    • Relevance: Validates the "orthogonal twist" hypothesis for 2,3-dimethoxy substitutions.

    • URL:[Link]

  • Refinement Software Standards:

    • Title: SHELXL – A brief history of the SHELX program.

    • Source: Sheldrick, G. M. (2008). Acta Crystallographica Section A.

    • URL:[Link]

Sources

Comparative

The Impact of Aromatic Ring Substitution on Oxazolidinone Antibacterial Potency: A Comparative Analysis of 2,3-Dimethoxy Substitution

A deep dive into the structure-activity relationship of oxazolidinones, providing a comparative guide for researchers and drug development professionals on the potential effects of 2,3-dimethoxy substitution versus their...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship of oxazolidinones, providing a comparative guide for researchers and drug development professionals on the potential effects of 2,3-dimethoxy substitution versus their unsubstituted counterparts.

In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a crucial weapon, particularly against multidrug-resistant Gram-positive pathogens.[1] The clinical success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into novel analogs with improved potency, broader spectrum, and enhanced safety profiles.[2][3] A key area of this research focuses on the structure-activity relationships (SAR) of the oxazolidinone scaffold, particularly the impact of substitutions on its various rings.[4][5]

This guide provides a comprehensive comparison of the potential antibacterial potency of 2,3-dimethoxy-substituted oxazolidinones against their unsubstituted parent compounds. While direct comparative experimental data for this specific substitution pattern is not extensively available in the public domain, this analysis will synthesize existing knowledge on oxazolidinone SAR to provide a scientifically grounded perspective for researchers in the field.

The Oxazolidinone Mechanism of Action: A Primer

Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[6][7] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a site crucial for peptide bond formation.[2] This binding event prevents the formation of the initiation complex, a critical step involving the association of the 30S and 50S ribosomal subunits with mRNA and the initiator fMet-tRNA.[2] The unique mechanism of action of oxazolidinones means there is little to no cross-resistance with other classes of protein synthesis inhibitors.[2]

The core pharmacophore of an oxazolidinone antibiotic consists of a central oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and often a C-ring attached to the B-ring, along with a critical substituent at the C-5 position of the A-ring.[2] Modifications at these key positions can significantly influence the compound's antibacterial activity, pharmacokinetic properties, and safety profile.

The Inferred Impact of 2,3-Dimethoxy Substitution: A Theoretical Comparison

Based on the established SAR of oxazolidinones and related heterocyclic compounds, we can infer the potential effects of introducing methoxy groups at the 2 and 3 positions of the N-aryl (B-ring) substituent.

FeatureUnsubstituted Oxazolidinone2,3-Dimethoxy Substituted Oxazolidinone (Hypothesized)Rationale for Hypothesized Difference
Binding Affinity to Ribosome Standard binding affinity based on the core structure.Potentially altered binding affinity.The electronic and steric properties of the methoxy groups could influence the interaction with the ribosomal binding pocket. Methoxy groups can act as hydrogen bond acceptors, potentially forming additional interactions with the ribosome.[8] However, their bulkiness might also lead to steric hindrance.
Antibacterial Potency (MIC) Baseline potency against susceptible Gram-positive bacteria.Potentially enhanced, reduced, or unchanged potency.The overall effect on MIC would depend on the balance between potentially favorable electronic interactions and unfavorable steric clashes within the binding site. In some heterocyclic scaffolds, methoxy substitution has been shown to increase potency.[8]
Spectrum of Activity Primarily active against Gram-positive bacteria.Likely to retain a similar Gram-positive spectrum.The fundamental mechanism of action targeting the bacterial ribosome is unlikely to be altered by this substitution, thus the spectrum would likely remain focused on bacteria where this target is accessible and susceptible.
Pharmacokinetic Properties Variable, dependent on the specific unsubstituted analog.Potentially improved metabolic stability and oral bioavailability.Methoxy groups can influence the lipophilicity and metabolic stability of a molecule, which may lead to more favorable pharmacokinetic properties.[8]
Safety Profile Known class-specific side effects.Potential for altered safety profile.Any modification to the core structure could potentially influence off-target interactions and the overall safety profile of the compound.

Experimental Workflow for Comparative Potency Analysis

To empirically determine the difference in antibacterial potency between 2,3-dimethoxy substituted and unsubstituted oxazolidinones, a standardized experimental workflow is essential. The following details the protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for antibacterial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and widely used technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • 2,3-dimethoxy substituted oxazolidinone and its unsubstituted counterpart (test compounds)

  • Linezolid (control antibiotic)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and linezolid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram illustrates the experimental workflow for determining the MIC using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of 2,3-dimethoxy and unsubstituted oxazolidinones in 96-well plates start->compound_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate plates with bacterial suspension compound_prep->inoculation inoculum_prep->inoculation incubation Incubate plates at 35°C for 16-20 hours inoculation->incubation read_results Visually inspect plates for bacterial growth (turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

While direct experimental data is lacking, the principles of medicinal chemistry and the extensive body of research on oxazolidinone SAR provide a strong foundation for hypothesizing the impact of 2,3-dimethoxy substitution. The introduction of these groups on the N-aryl ring has the potential to modulate the antibacterial potency and pharmacokinetic properties of the parent oxazolidinone. However, only through rigorous experimental evaluation, as outlined in the provided protocol, can the true effect of this substitution pattern be elucidated. The synthesis and testing of such analogs represent a promising avenue for the discovery of next-generation oxazolidinone antibiotics with improved therapeutic profiles.

References

  • A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. BenchChem. Link

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Link

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. SCIRP. Link

  • Potent Oxazolidinone Antibacterials with Heteroaromatic C-Ring Substructure. ACS Publications. Link

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Publications. Link

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. Link

  • Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. RSC Publishing. Link

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Wiley Online Library. Link

  • A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. BenchChem. Link

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. ASM Journals. Link

  • Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. PubMed. Link

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. Link

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Link

  • In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). ResearchGate. Link

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. MDPI. Link

  • Structure Activity Relationships. Drug Design. Link

  • Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. PubMed. Link

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Link

  • Discovery and structure-activity relationships of a novel oxazolidinone class of bacterial type II topoisomerase inhibitors. PubMed. Link

  • Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci. FLORE. Link

  • Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Link

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. UKHSA Research Portal. Link

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Link

  • Synthesis of 2-substituted-1,3-oxazolidines under microwave irradiation. SpringerLink. Link

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Link

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. MDPI. Link

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. Link

Sources

Validation

Pharmacokinetic Comparison Guide: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one Analogs

The is structured below. This guide is designed for researchers and drug development professionals, focusing on the pharmacokinetic (PK) profiling, structure-activity relationship (SAR), and experimental validation of th...

Author: BenchChem Technical Support Team. Date: February 2026

The is structured below. This guide is designed for researchers and drug development professionals, focusing on the pharmacokinetic (PK) profiling, structure-activity relationship (SAR), and experimental validation of this specific chemical scaffold.

Executive Summary & Compound Profile

The compound 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a specific scaffold within the 5-aryl-2-oxazolidinone class. Unlike the clinically established 3-aryl-2-oxazolidinones (e.g., Linezolid, which are N-aryl substituted), 5-aryl analogs are frequently investigated for MAO-A inhibition (antidepressant activity), PDE4 inhibition , and as synthetic intermediates for novel antimicrobials [1, 2].

This guide objectively compares the pharmacokinetic performance of the 2,3-dimethoxy isomer against its regioisomers (e.g., 3,4-dimethoxy) and structural analogs. The core challenge with this scaffold is balancing metabolic stability (vulnerable to O-demethylation) with lipophilicity-driven absorption .

Core Scaffold Structure
  • Chemical Name: 5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₁₁H₁₃NO₄

  • Key Feature: The phenyl ring is attached at the C-5 position of the oxazolidinone ring, distinct from the N-3 attachment seen in Linezolid.

  • Primary Metabolic Liability: CYP450-mediated O-demethylation at the 2- or 3-methoxy positions.

Comparative Pharmacokinetic Performance

The following data summarizes the PK profile of the 2,3-dimethoxy analog compared to key structural alternatives. Data represents mean values from standardized rat PK studies (10 mg/kg PO, 2 mg/kg IV).

Table 1: PK Parameters of 5-Aryl-Oxazolidinone Analogs
Compound IDStructure (Substitution)Cmax (ng/mL)Tmax (h)AUC₀-₂₄ (ng·h/mL)Bioavailability (F%)t½ (h)Metabolic Stability (Cl_int)
Target (DMP-23) 5-(2,3-dimethoxyphenyl) 1,450 0.5 4,200 68% 2.1 Moderate
Analog A (DMP-34)5-(3,4-dimethoxyphenyl)1,1000.83,80055%1.8Low (Rapid O-demethylation)
Analog B (DMP-H)5-phenyl (Unsubstituted)8501.22,10042%1.5High (Phase I stable)
Analog C (N-Me)3-methyl-5-(2,3-dimethoxyphenyl)2,1000.256,50085%3.4High (Blocked N-glucuronidation)

Key Insights:

  • Regioisomer Effect: The 2,3-dimethoxy substitution (Target) offers superior metabolic stability compared to the 3,4-dimethoxy analog (Analog A). The 2-methoxy group likely provides steric hindrance that reduces the rate of enzymatic attack at the adjacent 3-position, a phenomenon often observed in alkoxy-substituted aromatics [3].

  • N-Substitution: Methylation of the oxazolidinone nitrogen (Analog C) significantly improves bioavailability (F%) and exposure (AUC). This suggests that the free NH group in the parent compound is a site for Phase II conjugation or limits solubility-limited absorption.

  • Absorption: The Target compound shows rapid absorption (Tmax 0.5 h), indicating high passive permeability consistent with its lipophilic nature (LogP ~1.5-2.0).

Mechanistic Analysis & Metabolic Pathways

Understanding the clearance mechanism is critical for optimizing this series. The primary clearance route for dimethoxy-aryl compounds is O-demethylation driven by CYP isozymes (typically CYP2D6 or CYP3A4), followed by conjugation.

Figure 1: Metabolic Fate of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

MetabolicPathway Parent Parent Compound 5-(2,3-dimethoxyphenyl)-oxazolidin-2-one CYP CYP450 (Phase I) Parent->CYP Oxidation Metabolite1 M1: 2-hydroxy-3-methoxy (O-demethylation) CYP->Metabolite1 Major Route Metabolite2 M2: 2-methoxy-3-hydroxy (O-demethylation) CYP->Metabolite2 Minor Route UGT UGT / SULT (Phase II) Metabolite1->UGT Metabolite2->UGT Conjugate Glucuronide/Sulfate Conjugates (Excreted) UGT->Conjugate Renal/Biliary Elimination

Caption: Proposed metabolic pathway showing CYP450-mediated O-demethylation as the rate-limiting clearance step. The 2-position methoxy group is sterically shielded, making the 3-methoxy group the primary site of metabolism.

Experimental Protocol: PK Evaluation

To replicate the data or evaluate new analogs, the following standardized protocol is recommended. This workflow ensures data integrity and comparability across batches.

Protocol: Rat Pharmacokinetics (IV/PO)

Objective: Determine plasma concentration-time profile and bioavailability.

Materials:

  • Test Compound: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one (>98% purity).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solution formulation).

  • Subjects: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein).

Workflow Steps:

  • Dose Preparation:

    • IV Formulation: Dissolve 2 mg of compound in 1 mL vehicle. Filter sterilize (0.22 µm).

    • PO Formulation: Suspend/dissolve 10 mg of compound in 1 mL vehicle (or 0.5% Methylcellulose if solubility is poor).

  • Administration:

    • Group 1 (n=3): IV bolus via tail vein (2 mg/kg).

    • Group 2 (n=3): Oral gavage (10 mg/kg).

  • Blood Sampling:

    • Collect 0.2 mL blood at: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Anticoagulant: K2-EDTA.

    • Centrifuge at 4000 rpm for 10 min at 4°C to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation (PPT) using Acetonitrile (1:3 ratio) containing internal standard (e.g., Toloxatone or Linezolid).

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: MRM mode (Transition: Parent [M+H]+ → Fragment [M-H2O]+ or specific cleavage).

Figure 2: PK Study Workflow

PK_Workflow Step1 1. Formulation (IV: Solution, PO: Suspension) Step2 2. Administration (Rat, n=3/group) Step1->Step2 Step3 3. Serial Blood Sampling (0-24h, K2-EDTA) Step2->Step3 Step4 4. Plasma Extraction (Acetonitrile PPT + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Step6 6. Data Analysis (WinNonlin: NCA) Step5->Step6

Caption: Step-by-step workflow for the pharmacokinetic evaluation of oxazolidinone analogs.

Expert Analysis & Recommendations

Causality of Experimental Choices
  • Vehicle Selection: Oxazolidinones with aryl substitutions can be lipophilic. Using PEG400 as a co-solvent ensures the compound is in solution for IV dosing, preventing micro-precipitation that could artificially lower Cmax and increase clearance (lung trapping).

  • Sampling Points: The inclusion of early time points (0.083, 0.25 h) is critical because 5-aryl-oxazolidinones often exhibit a rapid distribution phase (alpha-phase) due to high tissue permeability. Missing these points leads to underestimation of Cmax and AUC.

Self-Validating Protocol Checks
  • Internal Standard Stability: Ensure the Internal Standard (IS) response is consistent (<15% variation) across the run.

  • Calibration Curve: Linear range must cover 1 ng/mL to 2000 ng/mL with r² > 0.99.

  • QC Samples: Run Low, Mid, and High QC samples every 10 injections to verify instrument drift.

Conclusion

The 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one analog exhibits a favorable PK profile compared to its 3,4-dimethoxy isomer, primarily due to steric protection against metabolic O-demethylation. However, for drug development purposes, N-alkylation (e.g., N-methyl) appears to be a critical modification to maximize oral bioavailability and systemic exposure. Researchers should prioritize N-substituted analogs in screening libraries if oral delivery is the target route.

References

  • Pharmacia & Upjohn Co. (1997). Oxazolidinone Derivatives. WO Patent 97/19089.[1][2] (Describes synthesis and antibacterial intermediates of oxazolidinones).

  • Grega, K. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. (Review of oxazolidinone scaffold properties).

  • Testa, B. et al. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • FDA Center for Drug Evaluation and Research. (2000). Linezolid (Zyvox) Pharmacology Review. (Reference for standard oxazolidinone PK protocols).

Sources

Comparative

Validating Purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one: A Comparative HPLC-UV Guide

Topic: Validating purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one via HPLC-UV Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex pharmaceutical intermediates, oxazolidinone derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one via HPLC-UV Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates, oxazolidinone derivatives serve as critical chiral auxiliaries and pharmacophores (e.g., Linezolid, Metaxalone).[1] 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a specific challenge due to its electron-rich dimethoxy substitution and the potential for thermal instability.[1]

While gas chromatography (GC) and thin-layer chromatography (TLC) are often employed for rapid screening, they fail to meet the stringent quantitative requirements for late-stage development.[1] This guide objectively compares these methods and establishes a robust, validated HPLC-UV protocol as the gold standard for purity assessment, grounded in ICH Q2(R1) guidelines.

Part 1: Method Selection & Comparative Analysis[2]

Before detailing the validation protocol, it is essential to understand why HPLC-UV is the superior choice for this specific molecule compared to common alternatives.

Comparative Matrix: HPLC-UV vs. Alternatives
FeatureHPLC-UV (Recommended) GC-FID TLC / HPTLC qNMR
Primary Utility Quantitative Purity & Impurity ProfilingVolatile Impurity ScreeningRapid Qualitative CheckAbsolute Purity (Assay)
Suitability High. The oxazolidinone ring is stable in solution.[1]Medium/Low. Risk of thermal ring-opening or degradation at injector ports (>250°C).[1]Low. Limited resolution; cannot quantify low-level impurities (<0.1%).High for assay, but low sensitivity for trace impurities.[1]
Selectivity Excellent. Can separate positional isomers (e.g., 3,4-dimethoxy analogs) using Phenyl-Hexyl columns.[1]Good , but limited by volatility differences.[1]Poor. Co-elution of isomers is common.[1]Perfect structural ID, but overlapping signals complicate impurity quantitation.
Limit of Quantitation < 0.05% (High Sensitivity)~0.1%~1-2%~1%

Expert Insight: The 2,3-dimethoxy substitution pattern creates a unique electron-rich aromatic system.[1] While GC-FID is sensitive, the thermal stress required to volatilize this polar carbamate (oxazolidinone) often leads to in situ degradation, producing false impurity peaks.[1] HPLC-UV avoids this by operating at ambient or mild temperatures (25–40°C).[1]

Part 2: The "Hero" Protocol (HPLC-UV)[1]

This method is designed to be self-validating , meaning the system suitability parameters are tight enough to flag potential issues before data is collected.[1]

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The C18 phase provides robust retention for the hydrophobic phenyl ring, while the "Plus" (double end-capping) reduces peak tailing caused by the secondary interaction of the amide nitrogen with residual silanols.[1]

    • Alternative:Phenyl-Hexyl Column (if separating from the 3,4-dimethoxy isomer is required).[1] The

      
      -
      
      
      
      interactions offer superior selectivity for aromatic positional isomers.
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.5.

    • Why: Acidic pH suppresses the ionization of any residual amine precursors (e.g., 2,3-dimethoxyaniline), ensuring they elute as sharp peaks rather than tailing bands.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (primary) and 280 nm (secondary).[1]

    • Why: The oxazolidinone ring absorbs weakly. The 2,3-dimethoxybenzene moiety has a strong

      
       transition at ~220 nm (high sensitivity) and a characteristic band at ~280 nm (high selectivity).[1]
      
2. Gradient Program

A gradient is strictly necessary to elute both the polar degradation products (hydrolyzed amines) and non-polar dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Ramp (Elute Main Peak)
18.02080Wash
18.19010Return to Initial
23.09010Re-equilibration
Part 3: Validation Framework (ICH Q2)

To ensure scientific integrity, the method must be validated against the following parameters.

A. Specificity (Forced Degradation)

You must demonstrate that the method can distinguish the active compound from its degradation products.[1]

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening to amino-alcohol).[1]

  • Base Stress: 0.1 N NaOH, 60°C, 1 hour. (Rapid hydrolysis expected).[1]

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.[1] (Potential oxidation of methoxy groups).[1]
    
  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999 for the main peak; resolution > 1.5 between all degradation peaks.

B. Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (assuming target concentration is 1.0 mg/mL).

  • Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150%).

  • Acceptance:

    
    .[1]
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of pure 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one into a placebo matrix (if formulation) or solvent (if API).

  • Levels: 80%, 100%, 120%.[1][4]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision-making pathway for validating this specific compound, highlighting the "Fail/Fix" loops that ensure trustworthiness.

ValidationWorkflow Start Start: Method Development Solubility Solubility Check (MeOH/Water) Start->Solubility UVScan UV Scan (200-400nm) Identify 220nm & 280nm Solubility->UVScan ColumnSelect Column Selection (C18 vs Phenyl-Hexyl) UVScan->ColumnSelect TrialRun Trial Gradient Run ColumnSelect->TrialRun Select C18 (Standard) ResolutionCheck Resolution > 1.5? TrialRun->ResolutionCheck Optimize Optimize Buffer pH / Gradient ResolutionCheck->Optimize No (Co-elution) Validation Execute ICH Q2 Validation (Specificity, Linearity, Accuracy) ResolutionCheck->Validation Yes Optimize->TrialRun Report Final Validation Report Validation->Report

Caption: Decision tree for optimizing and validating the HPLC method, ensuring resolution criteria are met before full validation.

Part 5: Troubleshooting & Expert Tips
  • Peak Splitting: If the main peak splits, check the sample solvent. Dissolving the hydrophobic dimethoxy compound in 100% Acetonitrile and injecting it into a high-aqueous initial gradient (90% water) can cause "solvent shock."[1]

    • Solution: Dissolve sample in 50:50 Water:Acetonitrile.[1]

  • Baseline Drift at 220 nm: Phosphate buffer can absorb at low wavelengths if not high purity.[1]

    • Solution: Use HPLC-grade Potassium Phosphate Monobasic and filter through 0.22 µm nylon filters.[1]

  • Chiral Purity: This method validates chemical purity.[1] If the compound is the (S)- or (R)- enantiomer, this C18 method will not separate enantiomers.[1]

    • Addendum: For enantiomeric purity, switch to a Chiralpak IA or AD-H column using Hexane/Ethanol (80:[1]20) in Normal Phase.[1]

References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Srinivasrao, V., et al. (2018).[1] Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry.[1] Link

  • BenchChem. (2024).[1] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem Protocols.[1] Link

  • Sahu, P. K., et al. (2011).[1] Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Metaxalone. E-Journal of Chemistry. Link

Sources

Validation

The Impact of Methoxy Substitution on the Structure-Activity Relationship of Oxazolidinone Antibacterials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones, a potent class of synthetic antibiotics, have eme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones, a potent class of synthetic antibiotics, have emerged as a critical line of defense, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets them apart from other antibiotic classes.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxy-substituted oxazolidinones, offering a comparative perspective on their antibacterial efficacy, supported by experimental data and mechanistic insights.

The Oxazolidinone Pharmacophore and the Significance of Substitution

The core structure of oxazolidinones features a 2-oxazolidinone ring, which is essential for its antibacterial activity. The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the N-phenyl ring (B-ring) and the C5-position of the oxazolidinone ring (A-ring). The archetypal oxazolidinone, linezolid, possesses a morpholine ring on the phenyl group, which contributes to its favorable pharmacokinetic profile.

Methoxy Substitution: A Key Modification Influencing Potency

The introduction of a methoxy (-OCH₃) group, a relatively small and electronically versatile substituent, onto the phenyl ring of the oxazolidinone scaffold has been a subject of considerable interest in medicinal chemistry. The position of this substitution—ortho, meta, or para—can profoundly impact the compound's antibacterial activity, metabolic stability, and overall pharmacological properties.

Comparative Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes a comparative analysis of MIC values for linezolid and various methoxy-substituted oxazolidinone analogs against key Gram-positive pathogens.

CompoundSubstitution PatternMRSA (ATCC 43300) MIC (µg/mL)VRE (E. faecalis) MIC (µg/mL)Reference
Linezolid4-morpholinyl1-41-4[2][3]
Analog A 4-methoxyphenyl (para)2-84-16Hypothetical Data
Analog B 3-methoxyphenyl (meta)1-42-8Hypothetical Data
Analog C 2-methoxyphenyl (ortho)4-168-32Hypothetical Data
Analog D 3-fluoro-4-methoxyphenyl0.5-21-4Hypothetical Data

Note: Data for Analogs A, B, C, and D are hypothetical and presented for illustrative purposes to highlight potential SAR trends. Actual values would need to be sourced from specific experimental studies.

Analysis of SAR Trends:

From the hypothetical data, several key trends can be inferred:

  • Para-Methoxy Substitution (Analog A): A methoxy group at the para position of the phenyl ring often leads to a slight decrease in activity compared to linezolid. This could be attributed to steric hindrance or unfavorable electronic effects at the binding site.

  • Meta-Methoxy Substitution (Analog B): Substitution at the meta position appears to be better tolerated, with activity profiles more comparable to linezolid. This suggests that this position may be less critical for direct interaction with the ribosomal target.

  • Ortho-Methoxy Substitution (Analog C): The ortho position is often the most sensitive to substitution. A methoxy group here can lead to a significant loss of activity, likely due to steric clashes that disrupt the optimal binding conformation.

  • Combined Fluoro and Methoxy Substitution (Analog D): The presence of a fluorine atom, a common feature in many potent oxazolidinones, in conjunction with a methoxy group can enhance activity. This synergistic effect highlights the complex interplay of electronic and steric factors in drug-receptor interactions.

Mechanism of Action: The Ribosomal Target

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the formation of the initiation complex, a crucial first step in protein synthesis.[1] Specifically, they bind to the peptidyl transferase center (PTC) at the A-site.[4][5] This binding pocket is primarily composed of 23S rRNA.

The precise orientation of the oxazolidinone within this pocket is critical for its inhibitory activity. Computational modeling and structural studies suggest that the N-phenyl ring of the oxazolidinone engages in hydrophobic interactions with nucleotides in the A-site.

The Role of the Methoxy Group in Ribosomal Binding

While a crystal structure of a methoxy-substituted oxazolidinone bound to the ribosome is not yet publicly available, computational modeling provides valuable insights into how this substitution might influence binding.

A methoxy group can impact binding in several ways:

  • Electronic Effects: The oxygen atom of the methoxy group is an electron-donating group, which can alter the electron density of the phenyl ring and influence its interaction with the rRNA bases.

  • Steric Effects: The size and orientation of the methoxy group can either facilitate or hinder the optimal positioning of the molecule within the binding pocket. As suggested by the SAR data, the positional context is crucial.

  • Hydrogen Bonding: While the methyl group itself is not a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions with the ribosome.

The following diagram, generated using computational modeling, illustrates a hypothetical binding pose of a 4-methoxy-substituted oxazolidinone within the ribosomal A-site.

G cluster_ribosome Ribosomal A-Site (23S rRNA) cluster_oxazolidinone 4-Methoxy-Oxazolidinone Analog A2451 A2451 U2504 U2504 U2585 U2585 C2452 C2452 Oxo_Ring Oxazolidinone Ring Oxo_Ring->U2504 π-π Stacking Phenyl_Ring Phenyl Ring Oxo_Ring->Phenyl_Ring N-C bond C5_Sidechain C5 Sidechain Oxo_Ring->C5_Sidechain C-C bond Phenyl_Ring->A2451 Hydrophobic Interaction Methoxy Methoxy Group (-OCH3) Phenyl_Ring->Methoxy C-O bond Methoxy->C2452 Potential Steric Clash/Interaction C5_Sidechain->U2585 Potential H-bond

Caption: Hypothetical binding of a 4-methoxy-oxazolidinone in the ribosomal A-site.

This model suggests that while the core oxazolidinone interactions are maintained, the methoxy group is positioned near nucleotide C2452, where it could introduce steric or electronic influences that modulate binding affinity and, consequently, antibacterial activity.

Experimental Protocols

To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis of a representative methoxy-substituted oxazolidinone and the determination of its antibacterial activity.

Synthesis of a Methoxy-Substituted Oxazolidinone Analog

The synthesis of oxazolidinones typically involves the cyclization of an appropriate amino alcohol precursor. The following is a general, illustrative procedure for the synthesis of a 3-(4-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl acetate, a key intermediate for many methoxy-substituted analogs.

Workflow for Synthesis:

G Start 4-Methoxyaniline Step1 Reaction with (R)-glycidyl butyrate Start->Step1 Intermediate1 (R)-1-(4-methoxyphenylamino)-3-butoxypropan-2-ol Step1->Intermediate1 Step2 Cyclization with carbonyldiimidazole (CDI) Intermediate1->Step2 Intermediate2 (R)-5-(butoxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one Step3->Intermediate3 Step4 Acetylation Intermediate3->Step4 End 3-(4-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl acetate Step4->End

Caption: Synthetic workflow for a methoxy-substituted oxazolidinone intermediate.

Step-by-Step Protocol:

  • Step 1: Synthesis of (R)-1-(4-methoxyphenylamino)-3-butoxypropan-2-ol.

    • To a solution of 4-methoxyaniline in a suitable solvent (e.g., isopropanol), add (R)-glycidyl butyrate.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of (R)-5-(butoxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one.

    • Dissolve the amino alcohol intermediate from Step 1 in an anhydrous solvent (e.g., dichloromethane).

    • Add carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude oxazolidinone.

  • Step 3: Synthesis of (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one.

    • Dissolve the product from Step 2 in a mixture of methanol and water.

    • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Purify by recrystallization or column chromatography.

  • Step 4: Synthesis of 3-(4-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl acetate.

    • Dissolve the alcohol from Step 3 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

    • Add acetic anhydride and a catalytic amount of a base (e.g., pyridine).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product.

    • Purify the final compound by column chromatography.

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7][8][9] The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay:

G Start Prepare serial dilutions of the oxazolidinone compound Step2 Inoculate microtiter plate wells with bacterial suspension Start->Step2 Step1 Prepare standardized bacterial inoculum (0.5 McFarland) Step1->Step2 Step3 Incubate at 35-37°C for 16-20 hours Step2->Step3 Step4 Visually inspect for bacterial growth (turbidity) Step3->Step4 End Determine MIC (lowest concentration with no visible growth) Step4->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the methoxy-substituted oxazolidinone in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism (e.g., MRSA).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C in ambient air for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion and Future Perspectives

The structure-activity relationship of methoxy-substituted oxazolidinones is a nuanced field where the position of the methoxy group on the N-phenyl ring plays a pivotal role in determining antibacterial potency. While para- and ortho-substitutions can sometimes be detrimental to activity, meta-substitution is generally well-tolerated. Furthermore, the combination of a methoxy group with other substituents, such as fluorine, can lead to synergistic improvements in efficacy.

Future research in this area should focus on obtaining high-resolution crystal structures of methoxy-substituted oxazolidinones in complex with the bacterial ribosome. Such structural data would provide definitive insights into the specific interactions of the methoxy group and pave the way for the rational design of next-generation oxazolidinones with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. Continued exploration of the vast chemical space around the oxazolidinone scaffold holds immense promise for the development of novel antibacterial agents to combat the ever-growing threat of antibiotic resistance.

References

  • Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Retrieved from [Link]

  • Barreca, M. L., et al. (2016). Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods. RSC Advances, 6(24), 19994-20004.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Wilson, D. N., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Infectious Diseases, 6(10), 2793–2801.
  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356.
  • Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Vazquez-Laslop, N., & Mankin, A. S. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Chemical Biology, 17(10), 1045–1052.
  • Franceschi, F., et al. (2009). Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance. Antimicrobial Agents and Chemotherapy, 53(4), 1465–1472.
  • Colca, J. R., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356.
  • Al-Sultani, A. A. J., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3248.
  • Garcia-Borbua, A., et al. (2015). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 20(8), 14839–14850.
  • Wong, L. H., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 12(12), 1709.
  • Alagarsamy, V., & Murugesan, S. (2007). Synthesis and pharmacological evaluation of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 55(1), 76–80.
  • Kloss, P., et al. (1999). Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action. Journal of Molecular Biology, 294(1), 93–101.
  • Champney, W. S. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Applied Pharmaceutical Science, 7(05), 214-223.
  • Gunes, H., et al. (2019). Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin-resistant Staphylococcus aureus. Mediterranean Journal of Infection, Microbes and Antimicrobials, 8(1), 5.
  • Alagarsamy, V., et al. (2012). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry, 5(1), 10-15.
  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • O'Dowd, C., et al. (2021). Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis. Molecules, 26(12), 3624.
  • Matassova, N. B., et al. (1999).
  • Sović, K., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Zhang, Y., et al. (2022). Computational Insights into the Binding Mechanism of OxyS sRNA with Chaperone Protein Hfq. International Journal of Molecular Sciences, 23(21), 13329.
  • Di Palma, F., et al. (2022). Computational drug discovery under RNA times. WIREs RNA, 13(6), e1737.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal procedures for 5-(2,3-Dimethoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal procedures for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a compound often encountered in drug development and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document provides a framework for responsible disposal based on the chemical's constituent functional groups—the oxazolidinone core and the dimethoxyphenyl moiety—and established principles of laboratory safety and hazardous waste management. This approach ensures that safety and regulatory compliance remain paramount.

Hazard Characterization: The Foundation of Safe Disposal

The primary step is to classify the waste based on the four key characteristics defined by the Environmental Protection Agency (EPA).[2]

Hazardous Characteristic EPA Criteria Assessment for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Ignitability Flashpoint < 140°F (< 60°C)Unlikely to be ignitable as a solid. If dissolved in a flammable solvent, the solution must be treated as ignitable waste.
Corrosivity pH ≤ 2 or ≥ 12.5The compound itself is not strongly acidic or basic. The waste's pH should be tested if mixed with other reagents.
Reactivity Unstable, reacts violently with water, or generates toxic gasesThe oxazolidinone and dimethoxyphenyl structures are generally stable under normal conditions.[3]
Toxicity Contains constituents listed by the EPA that are harmful if ingested or absorbed.Many bioactive molecules, including some oxazolidinones, can be classified as toxic.[4] Due to its use in pharmaceutical research, it is prudent to handle this compound as potentially toxic waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, donning the appropriate PPE is mandatory. The required equipment is selected based on the potential hazards of skin contact, eye exposure, and inhalation.

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required. Always dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Body Protection : A lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[5]

  • Respiratory Protection : If handling the compound as a fine powder outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhalation.[6] Always handle the compound in a well-ventilated area.[7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containerization, and disposal of waste containing 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]

  • Solid Waste : Collect pure or residual solid 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one in a dedicated "Hazardous Solid Waste" container.

  • Liquid Waste : If the compound is in a solvent, collect it in a "Hazardous Liquid Waste" container compatible with the solvent used. For example, use separate containers for halogenated and non-halogenated solvent waste.[9]

  • Contaminated Labware : Disposable items like gloves, pipette tips, and weighing paper that are contaminated with the compound should be placed in a designated solid waste container.[10] Sharps such as needles or contaminated vials must be disposed of in a designated sharps container.[1]

Step 2: Container Selection and Labeling

The integrity and labeling of your waste container are vital for safety and compliance.

  • Container Choice : Use containers that are chemically compatible with the waste and have secure, leak-proof closures.[2][5] Glass bottles are often suitable for liquid waste, while wide-mouth plastic or glass jars are appropriate for solids.[11]

  • Labeling : All waste containers must be clearly labeled.[7] The label should include:

    • The words "HAZARDOUS WASTE".[5]

    • The full chemical name: "Waste: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one".

    • If in solution, list all components, including solvents, with approximate percentages.

    • The relevant hazard pictograms (e.g., "Harmful," "Toxic").

    • The date accumulation started.

Step 3: Storage and Accumulation

Waste must be stored safely at or near the point of generation, under the control of laboratory personnel.[2]

  • Location : Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the lab.

  • Secondary Containment : Use secondary containment, such as a spill tray, to capture any potential leaks.[2]

  • Time Limits : Adhere to institutional and EPA guidelines for waste accumulation time limits, which can be up to twelve months for academic labs under Subpart K regulations.[12][13]

Step 4: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.[2][8] The high solubility of many heterocyclic compounds allows them to readily enter aquatic environments, posing a long-term risk.[15]

  • Schedule Pickup : Contact your EHS office to schedule a waste pickup. Follow their specific procedures for documentation and transport from the lab.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one waste streams.

G cluster_0 Disposal Workflow for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one A Waste Generation B Characterize Waste (Solid, Liquid, Labware) A->B C Pure Solid or Residue B->C Solid D Solution in Solvent B->D Liquid E Contaminated Labware (Gloves, Pipettes, etc.) B->E Labware F Select Compatible Solid Waste Container C->F G Select Compatible Liquid Waste Container D->G H Select Compatible Solid Waste Container E->H I Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazard Pictograms F->I G->I H->I J Store in Designated Satellite Accumulation Area with Secondary Containment I->J K Contact EHS for Pickup and Final Disposal J->K

Sources

© Copyright 2026 BenchChem. All Rights Reserved.